3-(2-Methoxyphenyl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
19737-63-4 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
AFHWNVZETLZAGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCCNC2 |
Canonical SMILES |
COC1=CC=CC=C1C2CCCNC2 |
Synonyms |
3-(2-METHOXYPHENYL)PIPERIDINE |
Origin of Product |
United States |
Foundational & Exploratory
CAS 19725-12-3 3-(2-Methoxyphenyl)piperidine HCl SDS
An In-Depth Technical Guide to 3-(2-Methoxyphenyl)piperidine HCl (CAS 19725-12-3): Properties, Synthesis, and Applications
Introduction
3-(2-Methoxyphenyl)piperidine Hydrochloride (CAS No. 19725-12-3) is a heterocyclic organic compound that belongs to the vast and pharmacologically significant family of piperidine derivatives. The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[1] Its structural properties offer a unique combination of chemical stability, modulated lipophilicity, and the ability to form crucial hydrogen bonds, enhancing the "druggability" and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1]
This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)piperidine HCl for researchers, medicinal chemists, and drug development professionals. It delves into the compound's physicochemical properties, presents a validated synthesis and analytical characterization workflow, outlines critical safety and handling protocols, and explores its potential applications as a key building block in modern drug discovery. By grounding technical data with mechanistic insights, this document serves as an essential resource for leveraging this compound in a research and development setting.
Physicochemical Properties
The fundamental properties of 3-(2-Methoxyphenyl)piperidine HCl are summarized below. As a hydrochloride salt, it is expected to be a crystalline solid with appreciable solubility in polar solvents such as water, methanol, and ethanol, which facilitates its use in various synthetic and biological testing environments.
| Property | Value | Source |
| CAS Number | 19725-12-3 | [2] |
| Molecular Formula | C₁₂H₁₇NO·HCl | [3] |
| IUPAC Name | 3-(2-methoxyphenyl)piperidine;hydrochloride | N/A |
| Molecular Weight | 227.73 g/mol | [2][3] |
| Purity | Typically ≥98% | [2] |
| Physical Form | Solid (Predicted) | N/A |
Synthesis and Characterization
The synthesis of 3-(2-methoxyphenyl)piperidine typically involves the reduction of its aromatic precursor, 3-(2-methoxyphenyl)pyridine. Catalytic hydrogenation is a robust and widely employed method for this transformation due to its high efficiency and stereochemical control. The resulting free base is then converted to the stable and more easily handled hydrochloride salt.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established methods for the reduction of substituted pyridines.[4]
-
Dissolution: Dissolve 3-(2-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adam's catalyst), typically at a loading of 1-5 mol%, to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by analyzing a small, carefully depressurized aliquot.
-
Work-up (Free Base): Once the reaction is complete, cautiously vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Basification: Re-dissolve the residue in water and cool in an ice bath. Adjust the pH to >10 with a strong base (e.g., 6N NaOH) to deprotonate the piperidine nitrogen.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 3-(2-methoxyphenyl)piperidine free base, often as an oil.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether dropwise with stirring.[4]
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(2-Methoxyphenyl)piperidine HCl.
Synthesis and Purification Workflow Diagram
Caption: Workflow for synthesis and purification.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, while spectroscopic methods confirm the chemical structure.
Experimental Protocol: Purity Determination by RP-HPLC
This is a representative reverse-phase HPLC method adapted from protocols for similar aromatic amine hydrochlorides.[5]
-
Standard Preparation: Accurately weigh approximately 10 mg of the 3-(2-Methoxyphenyl)piperidine HCl reference standard and dissolve it in a 1:1 mixture of water and methanol to make a 10 mL solution (1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration using the same diluent.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method).
Table of HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Spectroscopic Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons. Expected signals would include aromatic protons from the methoxyphenyl group, aliphatic protons from the piperidine ring, and a methoxy singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
-
MS (Mass Spectrometry): Determines the molecular weight of the free base. The expected [M+H]⁺ ion for the free base (C₁₂H₁₇NO) would be approximately m/z 206.15.[6]
-
IR (Infrared Spectroscopy): Identifies functional groups, such as C-O stretching for the ether, C-H stretching for aromatic and aliphatic groups, and N-H stretching for the secondary amine salt.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control.
Safety Data Sheet (SDS) Profile and Handling
While a specific, publicly available Safety Data Sheet for CAS 19725-12-3 is not readily found, a representative hazard profile can be constructed based on closely related compounds, such as 1-(2-methoxyphenyl)piperazine hydrochloride. Standard laboratory precautions for handling chemical solids should always be followed.
Representative Hazard Profile
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements (H-phrases) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements (P-phrases) | P261: Avoid breathing dust.[7]P280: Wear protective gloves/eye protection/face protection.[8]P302+P352: IF ON SKIN: Wash with plenty of water.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Safe Handling and Storage Protocol
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Handling: Avoid direct contact with skin and eyes. Avoid creating dust when weighing or transferring the material.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper waste disposal.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of chemical solids.
Applications in Research and Drug Discovery
The true value of 3-(2-Methoxyphenyl)piperidine HCl lies in its potential as a sophisticated building block for creating novel therapeutic agents. The piperidine core is a proven structural motif for enhancing CNS penetration and improving metabolic stability.[1] The 2-methoxyphenyl substituent provides a site for further chemical modification and can play a critical role in binding to biological targets.
Role as a CNS-Targeted Scaffold
Research on structurally similar compounds provides compelling evidence for the utility of this scaffold in CNS drug discovery. For instance, a series of 2,5-dimethoxyphenylpiperidines were investigated as selective serotonin 5-HT₂A receptor agonists.[4] The 5-HT₂A receptor is a key target for treating depression, psychosis, and other neuropsychiatric disorders. The constrained piperidine ring in these molecules serves to lock the phenethylamine-like pharmacophore into a specific conformation, which can lead to enhanced selectivity and potency at the target receptor compared to more flexible analogs.[4]
Given this precedent, 3-(2-Methoxyphenyl)piperidine HCl is an attractive starting point for synthesizing novel ligands for various CNS targets, including:
-
Serotonin (5-HT) receptors
-
Dopamine (D) receptors
-
Sigma (σ) receptors
-
Neurotransmitter transporters
Its structure can be readily modified, for example, by N-alkylation or N-acylation of the piperidine nitrogen, to explore structure-activity relationships (SAR) and optimize ligand-receptor interactions.
Conceptual Drug Discovery Pathway
Caption: Conceptual pathway from scaffold to drug candidate.
Conclusion
3-(2-Methoxyphenyl)piperidine HCl (CAS 19725-12-3) is more than a simple chemical intermediate; it is a high-potential scaffold for the development of next-generation therapeutics. Its synthesis is achievable through standard organic chemistry techniques, and its quality can be rigorously controlled with modern analytical methods. While it requires careful handling in a laboratory setting, its structural features—combining the proven piperidine core with a functionalized aromatic ring—make it an exceptionally valuable tool for medicinal chemists aiming to design novel drugs, particularly for complex CNS disorders. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this compound into their research and development programs.
References
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]
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Hansen, M., et al. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Omega, 3(10), 13412-13419. Available from: [Link]
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An In-Depth Technical Guide to 3-(2-Methoxyphenyl)piperidine: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, including its chemical formula and molecular weight, and explore detailed methodologies for its synthesis and characterization. This guide will further elucidate the compound's importance as a structural motif in the development of novel therapeutics, supported by an analysis of its known and potential pharmacological applications. The document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile molecular scaffold.
Core Molecular Properties
3-(2-Methoxyphenyl)piperidine is a substituted piperidine derivative with a methoxyphenyl group attached to the third position of the piperidine ring. Understanding its basic molecular characteristics is the foundation for its application in research and development.
Chemical Formula and Molecular Weight
The chemical formula for 3-(2-Methoxyphenyl)piperidine is C₁₂H₁₇NO . This formula is consistently reported for the free base form of the molecule across various chemical databases. The corresponding molecular weight is 191.27 g/mol [1].
It is crucial to distinguish the free base from its hydrochloride salt, which is often used for its improved stability and solubility. The hydrochloride salt has a molecular formula of C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol [2].
Table 1: Molecular Properties of 3-(2-Methoxyphenyl)piperidine and its Hydrochloride Salt
| Property | 3-(2-Methoxyphenyl)piperidine (Free Base) | 3-(2-Methoxyphenyl)piperidine HCl (Salt) |
| Chemical Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO |
| Molecular Weight | 191.27 g/mol | 227.73 g/mol |
digraph "3_2_Methoxyphenyl_piperidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N6 [label="N"]; H_N [label="H", pos="2.5,0.5!"];
C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; C_phenyl_6 [label="C"]; O_methoxy [label="O"]; C_methoxy [label="CH3"];
// Position nodes for piperidine ring C1 [pos="0,0!"]; C2 [pos="-1.2,-0.5!"]; C3 [pos="-1.2,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="1.2,-1.5!"]; N6 [pos="1.2,-0.5!"];
// Position nodes for methoxyphenyl group C_phenyl_1 [pos="-2.5,-2!"]; C_phenyl_2 [pos="-3.7,-1.5!"]; C_phenyl_3 [pos="-4.5,-2.2!"]; C_phenyl_4 [pos="-4.1,-3.2!"]; C_phenyl_5 [pos="-2.9,-3.7!"]; C_phenyl_6 [pos="-2.1,-3!"]; O_methoxy [pos="-4.1,-0.5!"]; C_methoxy [pos="-5.3,-0.2!"];
// Draw edges for piperidine ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N6; N6 -- C1; N6 -- H_N;
// Draw edges for methoxyphenyl group C3 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_2 -- O_methoxy; O_methoxy -- C_methoxy;
}
Caption: 2D structure of 3-(2-Methoxyphenyl)piperidine.
Synthesis and Characterization
The synthesis of 3-(2-Methoxyphenyl)piperidine can be approached through various synthetic routes, with the choice of method often depending on the desired scale and purity. A common and straightforward laboratory-scale synthesis involves the liberation of the free base from its commercially available hydrochloride salt.
Experimental Protocol: Synthesis of the Free Base from Hydrochloride Salt
This protocol describes a standard acid-base extraction to obtain 3-(2-Methoxyphenyl)piperidine free base.
Materials:
-
3-(2-Methoxyphenyl)piperidine hydrochloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of 3-(2-Methoxyphenyl)piperidine hydrochloride in a mixture of 10% aqueous NaOH and dichloromethane. For instance, 15 g of the hydrochloride salt can be treated with 100 ml of each solvent[3].
-
Transfer the mixture to a separatory funnel and shake vigorously for several minutes to ensure complete neutralization and extraction of the free base into the organic layer.
-
Allow the layers to separate. The bottom layer will be the dichloromethane containing the product.
-
Carefully separate and collect the organic layer.
-
Dry the organic layer over an anhydrous drying agent like potassium carbonate or sodium sulfate to remove any residual water[3].
-
Filter the drying agent from the solution.
-
Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. The resulting product, 3-(2-Methoxyphenyl)piperidine, will be an oil[3].
Rationale: This method leverages the difference in solubility between the salt and the free base. The hydrochloride salt is water-soluble, while the free base is soluble in organic solvents like dichloromethane. By adding a base (NaOH), the protonated amine of the salt is deprotonated, yielding the free base which then partitions into the organic phase.
Caption: General workflow for the synthesis of the free base.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring. The signals for the piperidine protons would appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six distinct carbons of the methoxyphenyl ring and the five carbons of the piperidine ring, in addition to the carbon of the methoxy group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the piperidine and the methoxyphenyl rings, as well as fragmentation of the piperidine ring itself. Common fragmentation of the piperidine ring often involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion[4].
The Piperidine Scaffold in Drug Discovery
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and biologically active compounds[5]. Its prevalence is due to several advantageous properties it imparts to a molecule.
Key Attributes of the Piperidine Moiety:
-
Structural Rigidity and Conformational Flexibility: The piperidine ring can adopt various chair and boat conformations, allowing for precise spatial orientation of substituents to optimize binding to biological targets[5].
-
Improved Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This influences the solubility and membrane permeability of the drug molecule.
-
Metabolic Stability: The saturated nature of the piperidine ring generally confers greater metabolic stability compared to its aromatic counterpart, pyridine.
-
Versatility for Substitution: The piperidine ring can be functionalized at multiple positions, providing a scaffold for creating diverse chemical libraries for drug screening.
The introduction of a methoxyphenyl group, as in 3-(2-Methoxyphenyl)piperidine, further modulates the molecule's properties. The methoxy group can influence lipophilicity, metabolic stability, and binding affinity to target proteins[6].
Pharmacological Significance and Applications
While specific pharmacological data for 3-(2-Methoxyphenyl)piperidine is limited in publicly accessible literature, the broader class of methoxyphenylpiperidine derivatives has been investigated for a range of biological activities. The structural similarity to known pharmacophores suggests potential applications in several therapeutic areas.
Central Nervous System (CNS) Activity
Many piperidine-containing compounds exhibit activity in the central nervous system. The methoxyphenylpiperidine scaffold is a component of molecules designed to interact with various CNS targets, including receptors and transporters involved in neurotransmission. For instance, related compounds have been explored for their potential as antidepressants and anticonvulsants[6].
A Building Block for Novel Therapeutics
The primary utility of 3-(2-Methoxyphenyl)piperidine in drug discovery lies in its role as a versatile building block. Its structure can be incorporated into larger, more complex molecules to explore new chemical space and develop novel drug candidates. The ability to introduce chirality at the 3-position of the piperidine ring further expands its potential in designing stereospecific drugs, which can lead to improved efficacy and reduced side effects[7].
The development of synthetic methodologies to access a wide range of substituted piperidines is an active area of research, underscoring the importance of these scaffolds in creating three-dimensional fragments for fragment-based drug discovery[8].
Conclusion
3-(2-Methoxyphenyl)piperidine, with its well-defined molecular properties and the versatile piperidine scaffold, represents a valuable tool for medicinal chemists. While further research is needed to fully elucidate its specific pharmacological profile, its utility as a building block in the synthesis of novel, biologically active compounds is clear. This technical guide provides a foundational understanding of its chemistry and highlights its potential in the ongoing quest for new and improved therapeutics. The strategic incorporation of this and related piperidine scaffolds will undoubtedly continue to contribute to the advancement of drug discovery and development.
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A Deep Dive into Positional Isomerism: A Comparative Analysis of 3-(2-Methoxyphenyl)piperidine and 3-(3-Methoxyphenyl)piperidine for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, even subtle changes in molecular architecture can lead to profound differences in pharmacological activity. This guide delves into the nuanced yet critical distinctions between two positional isomers: 3-(2-Methoxyphenyl)piperidine and 3-(3-Methoxyphenyl)piperidine. While sharing the same molecular formula and core scaffold, the seemingly minor shift of a methoxy group from the ortho to the meta position on the phenyl ring can significantly alter the compound's physicochemical properties, receptor interactions, and metabolic fate. This document serves as a comprehensive technical resource for researchers engaged in the design and development of novel therapeutics, providing insights into the synthesis, characterization, and potential pharmacological divergence of these two isomers.
Introduction: The Significance of Positional Isomerism in Phenylpiperidine Scaffolds
The 3-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1] The strategic placement of substituents on the phenyl ring is a key determinant of a compound's pharmacological profile, influencing its affinity and selectivity for various receptors, including dopamine, serotonin, and opioid receptors. This guide focuses on the ortho- (2-methoxy) and meta- (3-methoxy) positional isomers of 3-(methoxyphenyl)piperidine, exploring how this seemingly subtle structural variation can be leveraged in drug design.
Synthesis and Structural Characterization: A Comparative Approach
The synthesis of both isomers can be achieved through several established routes, with the choice of starting materials being the primary point of differentiation. A common and effective strategy involves the reduction of the corresponding methoxy-substituted pyridine precursor.
Synthetic Strategy: From Pyridine to Piperidine
A robust and widely applicable method for the synthesis of 3-arylpiperidines is the catalytic hydrogenation of the corresponding 3-arylpyridine. This approach offers good yields and stereochemical control, depending on the chosen catalyst and reaction conditions.
Experimental Protocol: Catalytic Hydrogenation of Methoxypyridine Precursors
-
Reaction Setup: To a solution of the appropriate methoxyphenylpyridine (e.g., 3-(2-methoxyphenyl)pyridine or 3-(3-methoxyphenyl)pyridine) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Platinum(IV) oxide).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) at room temperature or elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired 3-(methoxyphenyl)piperidine isomer.
Causality Behind Experimental Choices: The choice of catalyst can influence the efficiency and selectivity of the reduction. Palladium on carbon is a versatile and commonly used catalyst, while Platinum(IV) oxide can be effective for more challenging reductions. The solvent choice can also impact the reaction rate and solubility of the starting material and product.
Caption: General synthetic workflow for 3-(methoxyphenyl)piperidine isomers.
Analytical Characterization and Isomer Differentiation
Distinguishing between the ortho- and meta-isomers is crucial and can be reliably achieved using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will reveal distinct chemical shifts and coupling patterns for the aromatic protons and carbons due to the different electronic environments created by the ortho and meta positioning of the methoxy group.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS may show subtle differences that can aid in their differentiation.
Comparative Physicochemical and Pharmacological Properties
The position of the methoxy group directly influences the molecule's electronic distribution and steric profile, which in turn dictates its interactions with biological targets.
Electronic and Steric Effects
-
3-(2-Methoxyphenyl)piperidine (Ortho-isomer): The methoxy group at the ortho position exerts a significant steric influence, potentially restricting the rotation of the phenyl ring. This steric hindrance can impact how the molecule fits into a receptor's binding pocket. Electronically, the ortho-methoxy group can engage in intramolecular hydrogen bonding with the piperidine nitrogen, influencing its basicity and conformation.
-
3-(3-Methoxyphenyl)piperidine (Meta-isomer): In the meta position, the methoxy group's steric hindrance is reduced, allowing for greater conformational flexibility of the phenyl ring. The electronic effect of the meta-methoxy group is primarily inductive, influencing the electron density of the aromatic ring differently than the ortho-isomer.
| Property | 3-(2-Methoxyphenyl)piperidine (Ortho) | 3-(3-Methoxyphenyl)piperidine (Meta) |
| Steric Hindrance | High, due to proximity to the piperidine ring | Moderate |
| Conformational Flexibility | Restricted phenyl ring rotation | Greater phenyl ring rotation |
| Electronic Effect | Resonance and inductive effects; potential for intramolecular H-bonding | Primarily inductive effect |
Predicted Receptor Binding Profiles: A Hypothesis-Driven Approach
Dopamine Receptor Affinity: Phenylpiperidine derivatives are known to interact with dopamine D2-like receptors (D2, D3, and D4). The affinity and selectivity are highly dependent on the substitution pattern of the phenyl ring. It is plausible that the steric bulk of the ortho-methoxy group in 3-(2-methoxyphenyl)piperidine could hinder its ability to optimally fit into the binding pocket of certain dopamine receptor subtypes compared to the less hindered meta-isomer. Conversely, the specific electronic properties of the ortho-isomer might favor interactions with other receptors.
Serotonin Receptor Affinity: Similarly, interactions with serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes, are common for this class of compounds. The position of the methoxy group can influence the molecule's ability to form key hydrogen bonds or engage in favorable electrostatic interactions within the receptor binding site. For instance, studies on related compounds suggest that a 2-methoxyphenyl moiety can be a key feature for high affinity at 5-HT1A receptors.[2]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 dopamine receptors).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (either isomer).
-
Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.
Self-Validating System: The inclusion of known reference compounds (e.g., haloperidol for D2 receptors) in each assay serves as a positive control and validates the experimental setup. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand to ensure the accuracy of the specific binding measurements.
Metabolic Stability and Predicted Pathways: The Impact of Isomerism on Biotransformation
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The position of the methoxy group is expected to significantly influence the metabolic stability and the resulting metabolites of the two isomers.
In Vitro Metabolic Stability
The primary routes of metabolism for such compounds are likely to involve the cytochrome P450 (CYP) enzyme system in the liver. O-dealkylation of the methoxy group and hydroxylation of the aromatic or piperidine ring are common metabolic pathways.[3]
-
3-(2-Methoxyphenyl)piperidine (Ortho-isomer): The ortho-methoxy group may be more sterically hindered from enzymatic attack by CYP enzymes compared to the meta-position. This could potentially lead to a slower rate of O-dealkylation and a longer in vitro half-life.
-
3-(3-Methoxyphenyl)piperidine (Meta-isomer): The more accessible meta-methoxy group might be more readily metabolized via O-dealkylation, potentially resulting in a shorter in vitro half-life.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound (at a fixed concentration), and a buffer solution.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Authoritative Grounding: This protocol is a standard and widely accepted method for assessing the metabolic stability of new chemical entities and is consistent with guidelines from regulatory agencies.[4]
Predicted Metabolic Pathways
Caption: Predicted primary metabolic pathways for the isomeric compounds.
The primary metabolic pathways for both isomers are expected to be O-dealkylation to the corresponding hydroxyphenylpiperidine and hydroxylation at various positions on either the phenyl or piperidine rings. The relative contribution of each pathway is likely to differ between the isomers due to the steric and electronic influences of the methoxy group's position.
Conclusion: Strategic Implications for Drug Design
This in-depth technical guide highlights the critical importance of considering positional isomerism in the design and development of novel drug candidates. The seemingly subtle difference between 3-(2-methoxyphenyl)piperidine and 3-(3-methoxyphenyl)piperidine is predicted to have significant consequences for their pharmacological and pharmacokinetic profiles.
-
For the Medicinal Chemist: The choice of the ortho- or meta-methoxy substituent provides a powerful tool to fine-tune receptor affinity, selectivity, and metabolic stability. Understanding the steric and electronic implications of this choice is paramount for rational drug design.
-
For the Pharmacologist: The potential for divergent receptor interaction profiles between these isomers underscores the need for comprehensive pharmacological characterization, including binding affinity, functional activity, and selectivity screening against a broad panel of targets.
-
For the Drug Metabolism Scientist: The anticipated differences in metabolic stability and pathways necessitate a thorough in vitro and in vivo metabolic profiling of both isomers to select a candidate with a favorable pharmacokinetic profile.
References
- Usifoh, C. O., & Odion, E. E. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2- PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)- BUTYL) PIPERAZINE.
- Hsin, L.-W. (2012). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters.
-
Papadopoulou, C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantanamine and Memantine Analogs. MDPI. [Link]
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MTT-S.r.l. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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Al-Neyadi, S. S., et al. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Oriental Journal of Chemistry. [Link]
-
McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 98-109. [Link]
-
Bjørsvik, H.-R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(18), 7290-7296. [Link]
-
Hassan, A. E. A. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 24(18), 3333. [Link]
-
Vardanyan, R., & Hruby, V. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(21), 3874. [Link]
-
S. S. AlNeyadi et al. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Oriental Journal of Chemistry, 41(1), 113-120. [Link]
Sources
Pharmacological Profile of 3-Substituted Phenylpiperidines
Executive Summary: The Dopaminergic Stabilizers
The 3-substituted phenylpiperidine scaffold represents a pivotal structural class in neuropharmacology, distinct from its 4-substituted cousins (the opioids like fentanyl). Its significance lies in the discovery of 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine] , a compound that redefined our understanding of dopaminergic signaling. Unlike classical neuroleptics that indiscriminately block dopamine receptors, 3-substituted phenylpiperidines offered the first proof-of-concept for dopamine autoreceptor selectivity .
This guide dissects the pharmacological architecture of this scaffold, focusing on its unique enantioselective profiles, synthesis pathways, and receptor kinetics. It serves as a blueprint for developing "dopaminergic stabilizers"—agents capable of modulating dopaminergic tone without inducing catalepsy or severe extrapyramidal side effects (EPS).
Molecular Architecture & Synthesis
The structural integrity of the 3-phenylpiperidine core is governed by two critical vectors: the regiochemistry of the phenyl ring (C3 position) and the electronic nature of the meta-substituent .
Structure-Activity Relationship (SAR)
-
The 3-Position Rule: Shifting the phenyl ring from C4 (opioid-like) to C3 abolishes mu-opioid activity and engenders dopaminergic affinity.
-
The Meta-Hydroxyl Switch: A hydroxyl group at the meta position of the phenyl ring is indispensable. Removal or displacement to the para position drastically reduces autoreceptor selectivity.
-
N-Substituent Tuning: The nitrogen substituent dictates potency.
-
N-methyl: Low potency.
-
N-propyl: Optimal balance of potency and selectivity (3-PPP).
-
N-phenethyl:[1] High potency but reduced selectivity (increased postsynaptic activity).
-
Synthetic Pathway (The Hacksell Protocol)
The most robust synthesis, established by Hacksell et al., utilizes a Grignard approach followed by catalytic hydrogenation. This route avoids the formation of the opioid-like 4-isomer.
Figure 1: The Hacksell synthesis route for 3-PPP. This pathway ensures regiochemical purity, avoiding contamination with 4-phenyl isomers.
The Dopamine Autoreceptor Paradigm
The defining feature of 3-PPP is its enantioselectivity. The two enantiomers interact with the dopamine D2 receptor in fundamentally different ways, providing a unique toolset for dissecting pre- vs. postsynaptic function.
The Enantiomeric Split
-
(+)-3-PPP (The Agonist): Acts as a full agonist at both presynaptic autoreceptors and postsynaptic D2 receptors.[2] At high doses, it induces hyperactivity similar to apomorphine.
-
(-)-3-PPP (The Partial Agonist/Antagonist): The scientifically more valuable isomer.
Mechanism of Action
The "Autoreceptor Selectivity" is likely kinetic. Autoreceptors (D2/D3) often exist in a high-affinity state (
Figure 2: Dual mechanism of (-)-3-PPP. It silences the presynaptic neuron via autoreceptors while simultaneously blocking or weakly stimulating the postsynaptic receptor.
Receptor Binding Profile
The following data summarizes the consensus binding affinities. Note the high affinity for Sigma receptors, which contributes to the "atypical" antipsychotic profile.
Table 1: Comparative Binding Affinities ( in nM)
| Receptor Target | (+)-3-PPP | (-)-3-PPP | Haloperidol (Ref) | Functional Consequence |
| Dopamine D2 (High) | ~15 | ~30 | 1.2 | Autoreceptor activation |
| Dopamine D2 (Low) | ~300 | >1000 | 2.5 | Postsynaptic blockade ((-)-isomer) |
| Dopamine D3 | ~10 | ~25 | 3.0 | Limbic system modulation |
| Sigma-1 ( | ~50 | ~200 | ~2 | Neuroprotection / Modulation |
| Sigma-2 ( | ~80 | ~150 | ~50 | Potential cytotoxic/motor effects |
| 5-HT2A | >10,000 | >10,000 | 50 | Low serotonergic liability |
Data synthesized from Hacksell et al. (1981) and Clark et al. (1985).
Experimental Protocols
To validate the pharmacological profile of a new 3-substituted phenylpiperidine derivative, the following protocols are the industry standard.
Protocol A: Biphasic Locomotor Activity Assay
This in vivo assay validates the "Dual Action" hypothesis. A pure antagonist increases activity (by blocking autoreceptors) or decreases it (by blocking postsynaptic receptors). A 3-PPP-like compound will show a biphasic profile.
-
Subjects: Male Sprague-Dawley rats (200-250g), habituated to the test cage for 60 minutes.
-
Administration: Administer test compound subcutaneously (s.c.) in a dose range (e.g., 0.1, 1.0, 10.0 mg/kg).
-
Measurement: Record horizontal and vertical activity using infrared photobeams for 60 minutes post-injection.
-
Data Analysis:
-
Low Dose (0.1 - 1.0 mg/kg): Expect hypomotility (sedation). This indicates selective autoreceptor stimulation (shutting down DA release).
-
High Dose (>10 mg/kg):
-
If activity returns to baseline or increases : The compound has postsynaptic agonist activity (like (+)-3-PPP).
-
If hypomotility persists : The compound is an antagonist at postsynaptic sites (like (-)-3-PPP).[2]
-
-
Protocol B: Radioligand Binding (D2 High vs. Low)
To determine autoreceptor selectivity in vitro, measure the ratio of binding affinity in the presence and absence of GTP.
-
Tissue Preparation: Rat striatal membranes.
-
Radioligand: [3H]-N-propylnorapomorphine (NPA) – agonist ligand that prefers the High-Affinity state.
-
Displacer: Test compound (10^-10 to 10^-5 M).
-
Conditions:
-
Condition A: Buffer + MgCl2 (Promotes High-Affinity State).
-
Condition B: Buffer + GTP (100 µM) (Uncouples G-protein, converts receptors to Low-Affinity State).
-
-
Calculation: A large "GTP shift" (loss of affinity in Condition B) indicates the compound is an agonist. An antagonist will show little to no shift.
References
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines.[1] Central dopamine-autoreceptor stimulating activity.[1][2] Journal of Medicinal Chemistry.[4][5] Link
- Clark, D., et al. (1985).The 3-PPP interaction with dopamine receptors: physiological and therapeutic implications. Trends in Pharmacological Sciences.
-
Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology. Link
- Largent, B. L., et al. (1984).Structural determinants of sigma receptor affinity. Molecular Pharmacology.
- Koch, M., et al. (2014).Pharmacological differentiation of sigma-1 and sigma-2 receptors. Handbook of Experimental Pharmacology.
Sources
- 1. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The 3-(2-Methoxyphenyl)piperidine Scaffold: A Privileged Motif in CNS Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs and investigational compounds.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets.[1] When coupled with a 2-methoxyphenyl group at the 3-position, the resulting 3-(2-methoxyphenyl)piperidine core becomes a "privileged structure," a molecular framework with the ability to bind to multiple, distinct biological targets. This guide provides a comprehensive technical overview of the biological activities associated with the 3-(2-methoxyphenyl)piperidine scaffold and its derivatives, with a focus on its interactions with key central nervous system (CNS) targets, including opioid receptors, serotonin receptors, and monoamine transporters. We will delve into the structure-activity relationships (SAR), present detailed experimental protocols for assessing biological activity, and illustrate the relevant signaling pathways.
I. Interaction with Opioid Receptors: A Quest for Potent and Selective Analgesics
Derivatives of the 3-(2-methoxyphenyl)piperidine scaffold have been investigated as potent and selective ligands for opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for clinically used analgesics.[3][4] The goal of many of these studies has been to develop novel analgesics with improved side-effect profiles compared to traditional opioids.
Structure-Activity Relationships (SAR) at Opioid Receptors
The analgesic activity of 4-phenylamidopiperidines is significantly influenced by substituents at the C-4 position of the piperidine ring and on the piperidine nitrogen. High potency is often observed with an aralkyl substituent on the piperidine nitrogen.[5] Specifically, an unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen and a small, polar group capable of acting as a hydrogen bond acceptor at the C-4 position of the piperidine ring are desirable for enhanced analgesic activity.[4]
In a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, several potent mu and kappa opioid receptor antagonists were identified. These studies highlighted the presence of a significant lipophilic binding site distal to the nitrogen for both mu and kappa receptors.[6]
More recent work on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, inspired by the active metabolite of tramadol, has led to the discovery of highly potent and selective MOR agonists. In this series, the linker between the piperidine ring and the phenyl ring, as well as the substitution pattern on the phenyl ring, were found to be crucial for binding affinity and selectivity.[3] For instance, compound (3R, 4S)-23 demonstrated exceptionally high potency and selectivity for the MOR.[3]
Quantitative Data on Opioid Receptor Activity
| Compound | Target | Assay | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| Compound 23 | MOR | Radioligand Binding | 0.0034 | 0.68 | 206.5 | [3] |
| DOR | Radioligand Binding | 41.67 | - | - | [3] | |
| KOR | Radioligand Binding | 7.9 | - | - | [3] | |
| (3R, 4S)-23 | MOR | Radioligand Binding | 0.0021 ± 0.0001 | 0.0013 ± 0.0001 | 209.1 ± 1.4 | [3] |
| DOR | Radioligand Binding | 18.4 ± 0.7 | 74.5 ± 2.8 | 267.1 ± 1.4 | [3] | |
| KOR | Radioligand Binding | 25.8 ± 0.2 | 116.2 ± 4.4 | 209.5 ± 1.4 | [3] |
II. Modulation of Serotonergic Systems: Targeting Depression and Anxiety
The 3-(2-methoxyphenyl)piperidine scaffold is also a key component of ligands targeting various serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2C subtypes, which are implicated in the pathophysiology of depression and anxiety.[1][7]
Structure-Activity Relationships (SAR) at Serotonin Receptors
In the design of multi-target-directed ligands, the 1-arylpiperazine moiety, a close structural relative of the arylpiperidine scaffold, has been extensively studied for its interaction with serotonin and dopamine receptors.[8][9] For arylpiperazine derivatives, the nature of the aryl group and the linker to other parts of the molecule are critical for affinity and selectivity. For instance, in a series of arylpiperazines designed to target both the serotonin transporter (SERT) and 5-HT1A receptors, substitution on the indole ring with electron-withdrawing groups like -F or -CN was found to be favorable.[8]
Studies on 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines have been conducted to develop 5-HT2C receptor agonists.[1] The substitution pattern on the aryl ring and the degree of saturation of the piperidine ring were key determinants of agonist activity.
Quantitative Data on Serotonin Receptor and Transporter Activity
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |
| Compound 5a | 5-HT1A | Radioligand Binding | 0.46 | - | [10] |
| 5-HT7 | Radioligand Binding | 2.7 | - | [10] | |
| SERT | Uptake Inhibition | - | 1.9 | [10] | |
| Compound 9b | 5-HT1A | Radioligand Binding | 23.9 | - | [11] |
| 5-HT2A | Radioligand Binding | 39.4 | - | [11] | |
| 5-HT7 | Radioligand Binding | 45.0 | - | [11] | |
| Compound 12a | 5-HT1A | Radioligand Binding | 41.5 | - | [11] |
| 5-HT2A | Radioligand Binding | 315 | - | [11] | |
| 5-HT7 | Radioligand Binding | 42.5 | - | [11] | |
| D2 | Radioligand Binding | 300 | - | [11] |
III. Inhibition of Monoamine Transporters: A Strategy for Antidepressant and CNS Stimulant Activity
The ability of 3-(2-methoxyphenyl)piperidine derivatives to inhibit the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—through their respective transporters (DAT, NET, and SERT) is another significant area of their biological activity. This positions them as potential antidepressants and CNS stimulants.[4]
Structure-Activity Relationships (SAR) at Monoamine Transporters
The development of piperidine-based nocaine/modafinil hybrid ligands has yielded highly potent and selective monoamine transporter inhibitors.[4] The specific substitutions on the piperidine ring and the nature of the hybridizing moiety have been shown to dramatically influence potency and selectivity for DAT, NET, and SERT.
IV. Experimental Protocols
A. Radioligand Binding Assay for Opioid Receptors
This protocol describes a method for determining the binding affinity of test compounds for the mu-opioid receptor (MOR) using a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).
-
Test compounds.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hMOR cells.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations.
-
50 µL of [3H]DAMGO (final concentration ~0.5 nM).
-
100 µL of cell membrane suspension.
-
-
For determining non-specific binding, add 10 µM naloxone instead of the test compound.
-
Incubate the plate for 120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Monoamine Transporter Uptake Assay
This protocol outlines a method to measure the inhibition of monoamine uptake by test compounds in cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Uptake buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.
-
Test compounds.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at room temperature.
-
Initiate uptake by adding the respective radiolabeled substrate (e.g., [3H]dopamine for DAT-expressing cells).
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of uptake for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
C. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), providing insights into the potential for G protein-biased agonism.[12]
Materials:
-
Cells co-expressing the GPCR of interest (e.g., MOR) fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter enzyme (e.g., PathHunter® β-arrestin assay from DiscoverX).
-
Agonist and test compounds.
-
Assay buffer.
-
Detection reagents for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Plate the cells in a 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the EC50 and Emax values for β-arrestin recruitment.
V. Signaling Pathways
A. 5-HT1A Receptor G-Protein Coupled Signaling Pathway
The 5-HT1A receptor is a GPCR that primarily couples to Gi/o proteins.[13][14] Agonist binding to the 5-HT1A receptor leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.[14] The 5-HT1A receptor can also signal through other pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[15]
Caption: 5-HT1A receptor G-protein coupled signaling pathway.
Conclusion
The 3-(2-methoxyphenyl)piperidine scaffold represents a highly versatile and privileged structure in the field of CNS drug discovery. Its derivatives have demonstrated significant biological activity at opioid receptors, serotonin receptors, and monoamine transporters, making them promising candidates for the development of novel analgesics, antidepressants, and other CNS-active agents. A thorough understanding of the structure-activity relationships, coupled with the application of robust in vitro and in vivo pharmacological assays, is crucial for the rational design and optimization of new therapeutic agents based on this remarkable scaffold. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of next-generation CNS therapeutics.
References
-
Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (URL: [Link])
-
Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. (URL: [Link])
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. (URL: [Link])
-
Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. PubMed. (URL: [Link])
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Design, synthesis and SAR of analgesics. Semantic Scholar. (URL: [Link])
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Synthesis and pharmacological evaluation of 3-[5-(aryl-[3][12][16]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry. (URL: [Link])
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The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. PMC. (URL: [Link])
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Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. (URL: [Link])
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Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. (URL: [Link])
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. (URL: [Link])
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(PDF) New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. (URL: [Link])
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5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19. PubMed. (URL: [Link])
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (URL: [Link])
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Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. (URL: [Link])
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ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (URL: [Link])
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Analgesic activity of alkyl piperidine derivatives. (URL: [Link])
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Design, synthesis and SAR of analgesics. PubMed. (URL: [Link])
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Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. ResearchGate. (URL: [Link])
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(PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. (URL: [Link])
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Bioactive conformation of 1-arylpiperazines at central serotonin receptors. PubMed. (URL: [Link])
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Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. (URL: [Link])
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G protein-coupled receptor. Wikipedia. (URL: [Link])
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. (URL: [Link])
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. (URL: [Link])
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Structure–activity relationships of opioid ligands. Loughborough University. (URL: [Link])
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Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor. (URL: [Link])
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How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. (URL: [Link])
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Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. MDPI. (URL: [Link])
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5-HT can transmit signals through two pathways: G protein-coupled... ResearchGate. (URL: [Link])
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. (URL: [Link])
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Medicine® - Semantic Scholar. (URL: [Link])
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Amino Acid Uptake Assay Kit UP04 manual. DOJINDO. (URL: [Link])
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GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. (URL: [Link])
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Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. (URL: [Link])
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])
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mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. (URL: [Link])
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. (URL: [Link])
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Methodological & Application
Synthesis of 3-(2-Methoxyphenyl)piperidine from 3-piperidone
Application Note: A-032-M2P
Title: Robust Synthesis of 3-(2-Methoxyphenyl)piperidine from 3-Piperidone via a Grignard-Based Strategy
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive, multi-step protocol for the synthesis of 3-(2-Methoxyphenyl)piperidine, a valuable scaffold in medicinal chemistry, starting from commercially available 3-piperidone. The synthetic route employs a strategic sequence of N-protection, Grignard addition, acid-catalyzed dehydration, catalytic hydrogenation, and final deprotection. Each step has been designed to be robust and scalable, providing medicinal and process chemists with a reliable method for accessing this and structurally related 3-arylpiperidines. This document provides in-depth mechanistic explanations, step-by-step experimental procedures, and critical insights from a senior application scientist's perspective to ensure successful execution and troubleshooting.
Introduction & Scientific Rationale
The 3-arylpiperidine motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a cornerstone in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The synthesis of specific, substituted analogues like 3-(2-Methoxyphenyl)piperidine, however, presents unique challenges, requiring careful strategic planning to control regioselectivity and achieve good yields.
This guide outlines a logical and field-proven synthetic pathway commencing with 3-piperidone. A direct arylation is not feasible; therefore, a strategy centered around the nucleophilic addition of an organometallic reagent to the ketone is employed. This involves the following key transformations:
-
N-Protection: The secondary amine of 3-piperidone must be protected to prevent its acidic proton from quenching the highly basic Grignard reagent. The tert-butoxycarbonyl (Boc) group is chosen for its stability under basic/nucleophilic conditions and its facile removal under acidic conditions.[1]
-
Grignard Reaction: The core C-C bond is formed by reacting N-Boc-3-piperidone with 2-methoxyphenylmagnesium bromide. This classic organometallic addition converts the ketone into a tertiary alcohol.[2]
-
Dehydration & Hydrogenation: The tertiary alcohol is not the final target and is prone to elimination. A deliberate acid-catalyzed dehydration is performed to generate a stable tetrahydropyridine intermediate.[3] Subsequent catalytic hydrogenation of the endocyclic double bond yields the desired saturated piperidine ring with the aryl substituent.[4][5]
-
Deprotection: Finally, the N-Boc group is removed using trifluoroacetic acid (TFA) to yield the target primary amine, 3-(2-Methoxyphenyl)piperidine, as a salt, which can be neutralized to the free base.[6][7]
This sequence provides a reliable and scalable approach, transforming a simple cyclic ketone into a high-value, complex building block for drug discovery programs.
Overall Synthetic Workflow
The synthesis is performed in five distinct operational steps, starting from 3-piperidone hydrochloride and culminating in the final product.
Diagram 1: High-level workflow for the synthesis of 3-(2-Methoxyphenyl)piperidine.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Grignard reagents are highly reactive with water and protic solvents. All glassware for Step 2 must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
Mechanistic Insight: This step protects the piperidone's secondary amine. 3-Piperidone is typically supplied as a hydrochloride salt, so a base is required to generate the free amine in situ. Di-tert-butyl dicarbonate (Boc₂O) then reacts with the nucleophilic nitrogen to form a stable carbamate, rendering the nitrogen non-reactive for the subsequent Grignard step.
-
Reagents:
-
3-Piperidone hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
-
Protocol:
-
Suspend 3-piperidone hydrochloride (e.g., 10.0 g) in DCM (200 mL).
-
Add the base (e.g., NaHCO₃, ~2.5 eq) and stir the suspension vigorously for 15 minutes.
-
Add a solution of Boc₂O (1.1 eq) in DCM (50 mL) dropwise to the mixture at room temperature.
-
Stir the reaction mixture overnight (12-16 hours). Monitor reaction completion by TLC or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts if NaHCO₃ was used.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-piperidone, typically as a low-melting solid or clear oil.[8] The product is often of sufficient purity to proceed without further purification.
-
Step 2: Grignard Addition to form tert-butyl 3-hydroxy-3-(2-methoxyphenyl)piperidine-1-carboxylate
Mechanistic Insight: This is the key bond-forming step. The Grignard reagent, 2-methoxyphenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-3-piperidone.[2] The reaction must be performed under anhydrous and inert conditions to prevent the reagent from being destroyed by moisture or oxygen.
-
Reagents:
-
N-Boc-3-piperidone (1.0 eq)
-
2-Methoxyphenylmagnesium bromide solution (1.0 M in THF, 1.2-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Protocol:
-
Ensure all glassware is oven- or flame-dried. Assemble the reaction apparatus under a stream of dry nitrogen or argon.
-
Dissolve N-Boc-3-piperidone (e.g., 10.0 g, 1.0 eq) in anhydrous THF (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 2-methoxyphenylmagnesium bromide solution (1.2-1.5 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5 °C. A color change is often observed.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous NH₄Cl solution (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude tertiary alcohol can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
Step 3: Acid-Catalyzed Dehydration
Mechanistic Insight: The tertiary hydroxyl group is a poor leaving group. In the presence of a strong acid, the hydroxyl is protonated to form a good leaving group (water).[10] Subsequent elimination of water generates a carbocation, which is stabilized by deprotonation from an adjacent carbon, forming a double bond and yielding the tetrahydropyridine product.[3]
-
Reagents:
-
Crude or purified tertiary alcohol from Step 2 (1.0 eq)
-
Trifluoroacetic acid (TFA) or concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Toluene
-
-
Protocol:
-
Dissolve the alcohol (e.g., 10.0 g) in DCM (100 mL) and cool to 0 °C.
-
Add TFA (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.
-
Upon completion, carefully neutralize the reaction by pouring it into a cooled, stirred saturated NaHCO₃ solution until effervescence ceases.
-
Extract with DCM (3 x 100 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
The resulting tetrahydropyridine intermediate is often used directly in the next step.
-
Step 4: Catalytic Hydrogenation
Mechanistic Insight: The double bond of the tetrahydropyridine intermediate is reduced to a single bond using catalytic hydrogenation. The reaction occurs on the surface of a heterogeneous catalyst (like Pd/C or PtO₂), where molecular hydrogen (H₂) is adsorbed and adds across the double bond to yield the saturated piperidine ring.[11]
-
Reagents:
-
Crude tetrahydropyridine from Step 3 (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve the tetrahydropyridine (e.g., 8.0 g) in MeOH (150 mL).
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Transfer the suspension to a hydrogenation vessel (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake at room temperature until hydrogen uptake ceases (usually 4-12 hours).
-
Carefully vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-3-(2-methoxyphenyl)piperidine. This product may be purified by chromatography if necessary.
-
Step 5: N-Boc Deprotection
Mechanistic Insight: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the collapse of the intermediate and release of the free amine, along with isobutylene and carbon dioxide as byproducts.[12]
-
Reagents:
-
N-Boc-3-(2-methoxyphenyl)piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ or 1M NaOH solution
-
-
Protocol:
-
Dissolve the N-Boc protected piperidine (e.g., 5.0 g) in DCM (50 mL).
-
Add an excess of TFA (e.g., 20-25 mL, typically a 25-50% v/v solution) at room temperature.[7]
-
Stir the mixture for 1-2 hours. Monitor by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To obtain the free base, dissolve the residue in water (50 mL) and basify to pH >10 by the slow addition of 1M NaOH or solid NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(2-Methoxyphenyl)piperidine.
-
Summary of Results & Data
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 3-Piperidone HCl | Boc₂O, TEA | N-Boc-3-Piperidone | 90-99% |
| 2 | N-Boc-3-Piperidone | 2-MeOPhMgBr | N-Boc-3-hydroxy-3-arylpiperidine | 65-80% |
| 3 | N-Boc-3-hydroxy-3-arylpiperidine | TFA | N-Boc-tetrahydropyridine | >95% (crude) |
| 4 | N-Boc-tetrahydropyridine | H₂, Pd/C | N-Boc-3-(2-Methoxyphenyl)piperidine | 85-95% |
| 5 | N-Boc-3-(2-Methoxyphenyl)piperidine | TFA | 3-(2-Methoxyphenyl)piperidine | >95% |
References
-
Kappe, C. O., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecular Diversity. [Link]
- Google Patents.CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
AAPPTec. N-Terminal Deprotection; Boc removal. AAPPTec Peptides. [Link]
-
Verma, S. K., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. [Link]
-
Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA.[Link]
-
Organic Syntheses. o-ANISALDEHYDE. Org. Synth. 1976, 55, 12. [Link]
-
Kanan, S., et al. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Imperial College London. C–H Activation Reactions of Tetrahydropyridines. Spiral, Imperial College London's institutional repository. [Link]
-
YouTube. UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement.[Link]
-
Li, C., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
-
The Royal Society of Chemistry. Supplementary Information.[Link]
-
Study.com. Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone.[Link]
-
American Elements. 2-Methoxyphenylmagnesium Bromide Solution.[Link]
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Application Note: Unlocking CNS Potency with 3-(2-Methoxyphenyl)piperidine
[1]
Abstract
In the landscape of Central Nervous System (CNS) drug discovery, the 3-(2-methoxyphenyl)piperidine scaffold (CAS: 19725-12-3 for HCl salt) represents a distinct and underutilized privileged structure compared to its ubiquitous 4-substituted counterparts.[1] This application note details the strategic utility of this intermediate in designing high-affinity ligands for Serotonin (5-HT) and Dopamine (D) receptors.[1] We provide validated protocols for its synthesis, chiral resolution, and functionalization, offering researchers a roadmap to exploit its unique steric vectors for optimizing selectivity profiles in GPCR-targeted libraries.
Introduction: The "Privileged Scaffold" Advantage
The arylpiperidine moiety is a cornerstone of medicinal chemistry, serving as a pharmacophore for a vast array of antipsychotics and antidepressants. While 4-arylpiperidines (e.g., Haloperidol, Paroxetine) dominate the literature, the 3-arylpiperidine isomer offers a unique topological vector.[1]
Structural Significance[2]
-
Chirality: Unlike the achiral 4-substituted analogs, 3-(2-methoxyphenyl)piperidine possesses a stereocenter at C3.[1] This allows for the separation of enantiomers ((R) and (S)), enabling the fine-tuning of binding affinity and metabolic stability.[1]
-
Conformational Bias: The 3-position places the aryl group in an axial or equatorial orientation that differs significantly from the 4-position, potentially accessing distinct hydrophobic pockets within the orthosteric binding sites of 5-HT1A or D2 receptors.[1]
-
Bioisosterism: It serves as a saturated bioisostere to 1-(2-methoxyphenyl)piperazine, a classic 5-HT1A pharmacophore, often improving metabolic stability by removing the piperazine nitrogens which are prone to oxidation.[1]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 3-(2-methoxyphenyl)piperidine |
| CAS No. | 19725-12-3 (HCl), 19737-63-4 (Free Base) |
| Molecular Weight | 191.27 g/mol (Free Base), 227.73 g/mol (HCl) |
| Solubility | Soluble in MeOH, DMSO, Water (HCl salt); DCM, EtOAc (Free Base) |
| pKa | ~9.8 (Piperidine Nitrogen) |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Storage | Hygroscopic.[1][2][3][4] Store at -20°C under inert atmosphere. |
Experimental Protocols
Protocol A: Synthesis via Pyridine Hydrogenation
Rationale: This route is preferred for scale-up due to atom economy and the availability of the pyridine precursor.[1]
Reagents:
-
3-(2-Methoxyphenyl)pyridine (Starting Material)[1]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rh/C[1]
-
Glacial Acetic Acid[1]
-
Concentrated HCl[1]
Procedure:
-
Dissolution: Dissolve 10.0 g (54 mmol) of 3-(2-methoxyphenyl)pyridine in 100 mL of glacial acetic acid in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 0.5 g of PtO₂ (5 wt%) under a nitrogen stream.
-
Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with H₂ gas. Stir vigorously at room temperature for 12–24 hours. Monitor reaction progress via LC-MS (Target M+H = 192.1).
-
Work-up: Filter the catalyst through a Celite pad. Rinse with MeOH.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 10% NaOH to pH > 12. Extract with DCM (3 x 50 mL).
-
Salt Formation: Dry the combined organics over Na₂SO₄, filter, and treat with 4M HCl in dioxane to precipitate the hydrochloride salt. Recrystallize from EtOH/Et₂O.[1]
Protocol B: Chiral Resolution (Critical Step)
Rationale: CNS receptors are highly stereoselective.[1] Separation of enantiomers is essential for SAR studies.
Reagents:
-
(±)-3-(2-Methoxyphenyl)piperidine (Free Base)[1]
-
(+)-d-10-Camphorsulfonic acid [(+)-CSA][1]
-
Absolute Ethanol[1]
Procedure:
-
Complexation: Dissolve 10 mmol of the racemic free base in 20 mL of hot absolute ethanol. Add 10 mmol of (+)-CSA.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of one enantiomer (typically the (S)-isomer with (+)-CSA, though empirical verification is required) will crystallize.[1]
-
Filtration: Collect the crystals. Recrystallize from hot EtOH 2–3 times until constant optical rotation is achieved.
-
Free Basing: Suspend the purified salt in water, basify with 2M NaOH, and extract with DCM to yield the enantiopure free base.
-
Analysis: Verify enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).
Functionalization & Application Workflow
The secondary amine of the piperidine ring is the primary handle for diversification. The following workflow illustrates the construction of "Bitopic" ligands, where the 3-arylpiperidine acts as the orthosteric headgroup linked to a secondary pharmacophore.
Diagram 1: Synthesis & Functionalization Workflow
Caption: Workflow from precursor hydrogenation to chiral resolution and final ligand generation.
Protocol C: Library Generation via N-Alkylation
Objective: To attach alkyl linkers (e.g., propyl, butyl chains) terminating in a secondary binding motif (e.g., phthalimide, adamantane).[1]
-
Reaction: In a 4 mL vial, combine:
-
Conditions: Heat at 80°C for 12 hours.
-
Purification: Filter off inorganic salts. Purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Pharmacological Context: 5-HT1A Targeting[1]
The 2-methoxyphenyl group is a "privileged" substitution for Serotonin 5-HT1A receptors.[1] In piperazine derivatives (e.g., Way-100635), this group provides critical pi-stacking interactions within the receptor pocket.[1]
Diagram 2: Pharmacophore Mapping[1]
Caption: Interaction map showing the critical salt bridge (Asp3.32) and pi-stacking (Trp3.28) facilitated by the scaffold.
By switching from piperazine to piperidine (C3-substituted), researchers can:
-
Reduce Polar Surface Area (PSA): Improving blood-brain barrier (BBB) penetration.[1]
-
Alter Vector: The C3 vector directs the linker at a different angle (~109° vs 180° in piperazine), potentially accessing allosteric sites or avoiding steric clashes.
References
-
Synthesis & Resolution: J. Am. Chem. Soc.1960 , 82, 2613–2616.[1][4][5] (Foundational method for resolution of 2-substituted piperidines, adaptable to 3-substituted analogs).[1][4] Link[1]
-
Pharmacological Relevance (5-HT1A): Molecules2022 , 27(5), 1667.[1] "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)..." (Demonstrates the potency of the 2-methoxyphenyl motif). Link
-
Kinetic Resolution Strategy: J. Org. Chem.2022 , 87, 8819–8823.[1][6] (Modern lithiation/sparteine methods for resolving arylpiperidines).[6] Link[1]
-
Scaffold Versatility: J. Med. Chem.2002 , 45, 2432.[1] (Discussion of chiral piperidines in drug design). Link[1]
Sources
- 1. 156147-59-0,4-[[(4-Methoxybenzyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2518135-90-3,(R)-3-(2-Methoxyphenyl)piperidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CAS: Product Detail Information [finetechchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Scalable Synthesis and Purification of 3-(2-Methoxyphenyl)piperidine Hydrochloride
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 3-(2-Methoxyphenyl)piperidine Hydrochloride , a critical pharmacophore found in various CNS-active agents (e.g., dopamine autoreceptor antagonists).
While classical routes often employ Grignard additions to protected 3-piperidones—a method plagued by cryogenic requirements and poor atom economy—this guide focuses on a modern Suzuki-Miyaura Cross-Coupling followed by Heterogeneous Catalytic Hydrogenation . This "Aryl-Aryl Coupling
Key Advantages of This Protocol:
-
Modularity: The biaryl intermediate is stable and easily purified.
-
Scalability: Avoids pyrophoric organolithium/Grignard reagents at scale.
-
Purity: Crystallization of the final HCl salt provides >98% purity without preparative HPLC.
Chemical Reaction Pathway
The synthesis proceeds in two primary phases.[1] First, the construction of the carbon skeleton via palladium catalysis, followed by the saturation of the pyridine ring.
Figure 1: Synthetic workflow from commercially available starting materials to the final hydrochloride salt.
Phase 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-(2-Methoxyphenyl)pyridine.
The ortho-methoxy substituent on the boronic acid introduces steric hindrance. Therefore, we utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst known for its stability and efficiency in coupling sterically demanding substrates, superior to standard Pd(PPh₃)₄ in this context.
Materials
| Reagent | Equiv.[2][3][4][5] | Role |
| 3-Bromopyridine | 1.0 | Electrophile |
| 2-Methoxyphenylboronic acid | 1.2 | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 (3 mol%) | Catalyst |
| Sodium Carbonate (2M aq) | 3.0 | Base |
| 1,2-Dimethoxyethane (DME) | - | Solvent |
Protocol
-
Inert Setup: Charge a 3-neck round-bottom flask with 3-Bromopyridine (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq). Dissolve in DME (concentration ~0.2 M).
-
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling side products.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) and the degassed 2M Na₂CO₃ solution (3.0 eq).
-
Reflux: Heat the biphasic mixture to 85°C (internal temp) with vigorous stirring.
-
Reaction Time: Typically 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
-
Workup:
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Gradient 10%
30% EtOAc in Hexanes. -
Target: The product is a yellow oil/solid.
-
Phase 2: Catalytic Hydrogenation (Pyridine Reduction)
Objective: Reduction of the aromatic pyridine ring to the saturated piperidine.
Mechanism & Safety: Pyridine reduction is thermodynamically favorable but kinetically slow due to catalyst poisoning by the basic nitrogen. We use Platinum Oxide (Adams' Catalyst) in Glacial Acetic Acid . The acidic media protonates the pyridine (preventing catalyst coordination) and activates the ring toward hydride transfer.
Materials
| Reagent | Role |
| 3-(2-Methoxyphenyl)pyridine | Substrate |
| PtO₂ (Adams' Catalyst) | 5-10 wt% loading |
| Glacial Acetic Acid | Solvent/Activator |
| Hydrogen Gas (H₂) | Reductant |
Protocol
-
Preparation: Dissolve the intermediate from Phase 1 in Glacial Acetic Acid (0.1 M).
-
Catalyst Loading: Carefully add PtO₂ (10 wt% relative to substrate) under an argon blanket.
-
Safety Warning: Dry PtO₂ can be pyrophoric in the presence of H₂ or organic vapors. Add to the wet solvent if possible, or keep under inert gas.
-
-
Hydrogenation:
-
Transfer to a Parr shaker or high-pressure autoclave.
-
Purge 3x with N₂, then 3x with H₂.
-
Pressurize to 50 psi (3.5 bar) .
-
Shake/Stir at Room Temperature for 12–24 hours.
-
-
Monitoring: Monitor by LC-MS. The mass will shift by +6 units (M+1: 186
192). -
Workup (Basification):
-
Filter the catalyst over a pad of Celite. Keep the filter cake wet with water to prevent ignition.
-
Concentrate the acetic acid filtrate to a viscous oil.
-
Dilute with water and cool to 0°C.
-
Slowly basify to pH >12 using 5M NaOH. The free amine will oil out.
-
Extract 3x with Dichloromethane (DCM).
-
Dry (Na₂SO₄) and concentrate to obtain the Free Base .
-
Phase 3: Salt Formation & Crystallization
Objective: Stabilization of the amine as a non-hygroscopic hydrochloride salt.
Protocol
-
Dissolve the crude Free Base in a minimum amount of Isopropanol (IPA) .
-
Cool to 0°C.
-
Add HCl in Isopropanol (5-6N) dropwise until pH is strongly acidic (~pH 2).
-
Add Diethyl Ether (or MTBE) dropwise until the solution becomes slightly turbid.
-
Stir at 0°C for 2 hours. White crystals should precipitate.
-
Filter, wash with cold Ether, and dry under vacuum.
Analytical Validation & Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D₂O or DMSO-d6) | Consistent with structure. Key signals: Methoxyphenol protons (6.8-7.3 ppm), Piperidine ring protons (1.5-3.5 ppm). |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Appearance | Visual | White to off-white crystalline solid |
| Mass Spec | ESI+ | [M+H]+ = 192.14 (Free base mass) |
Note on Stereochemistry: This synthesis produces a racemic mixture . If a specific enantiomer is required, chiral resolution (e.g., using L-Tartaric acid) or chiral HPLC separation must be performed at the Free Base stage before salt formation.
Troubleshooting Guide
Figure 2: Decision tree for common synthetic issues.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines.[8][9][10] Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475–1482. Link
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4615. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Sources
- 1. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. molcore.com [molcore.com]
- 9. prepchem.com [prepchem.com]
- 10. 2(R)-(3'-Methoxyphenyl)piperidine Hydrochloride: Chemical Properties, Applications & Safe Handling | Trusted China Manufacturer [pipzine-chem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Methoxyphenyl)piperidine
Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-(2-Methoxyphenyl)piperidine, and which one generally offers the best yield?
There are several viable synthetic pathways to 3-(2-Methoxyphenyl)piperidine, each with its own advantages and disadvantages. The optimal choice often depends on the available starting materials, scalability, and desired purity. The two most prevalent methods are:
-
Catalytic Hydrogenation of 3-(2-Methoxyphenyl)pyridine: This is a widely used and often high-yielding method. It involves the reduction of the corresponding pyridine derivative under a hydrogen atmosphere using a metal catalyst.
-
Suzuki-Miyaura Cross-Coupling followed by Reduction: This route involves the coupling of a pyridine boronic acid or ester with a suitable aryl halide (or vice-versa), followed by the reduction of the resulting 3-arylpyridine. This method offers great flexibility in terms of substrate scope.[1]
While both methods can be effective, the catalytic hydrogenation of 3-(2-methoxyphenyl)pyridine, if the starting material is readily available, is often more direct and can provide higher yields with appropriate catalyst selection and reaction optimization. A newer, three-step chemo-enzymatic process has also shown promise for producing stereoenriched piperidines.[2][3]
Troubleshooting Guide
Low Yield in Catalytic Hydrogenation of 3-(2-Methoxyphenyl)pyridine
Q2: I am experiencing low yields during the catalytic hydrogenation of 3-(2-Methoxyphenyl)pyridine. What are the likely causes and how can I improve the conversion?
Low yields in this reaction are a common issue and can often be traced back to catalyst activity, reaction conditions, or substrate purity.
Causality and Troubleshooting Steps:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the metal catalyst, leading to inhibition. The methoxy group's oxygen atom can also play a role in catalyst poisoning.
-
Solution: Employ acidic conditions to protonate the pyridine nitrogen, preventing it from binding to the catalyst. Acetic acid is a common choice. The use of a heterogeneous catalyst like Pearlman's catalyst (Pd(OH)₂/C) can also be beneficial as it is often more resistant to poisoning.
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient hydrogen pressure, inadequate reaction time, or low temperature.
-
Solution: Increase the hydrogen pressure (typically 50-100 psi, but consult safety protocols for your equipment). Extend the reaction time and monitor the progress by TLC or GC-MS. Gently warming the reaction mixture (e.g., to 40-50 °C) can also improve the rate, but be cautious of potential side reactions at higher temperatures.
-
-
Substrate Impurities: Impurities in the starting 3-(2-methoxyphenyl)pyridine, such as sulfur-containing compounds, can poison the catalyst.
-
Solution: Ensure the purity of your starting material. Recrystallization or column chromatography of the pyridine derivative before hydrogenation may be necessary.
-
Experimental Protocol: Optimized Catalytic Hydrogenation
-
To a solution of 3-(2-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid (10-15 mL per gram of substrate), add 10 mol% of Pearlman's catalyst (20 wt% Pd(OH)₂ on carbon).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 60 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
Challenges in Suzuki-Miyaura Cross-Coupling
Q3: My Suzuki-Miyaura coupling reaction between 3-bromopyridine and 2-methoxyphenylboronic acid is giving a low yield of 3-(2-methoxyphenyl)pyridine. What could be the issue?
Low yields in Suzuki-Miyaura couplings involving pyridines can be attributed to several factors, including catalyst selection, base, and solvent choice.
Causality and Troubleshooting Steps:
-
Catalyst Deactivation: The pyridine substrate can coordinate with the palladium catalyst, leading to deactivation.
-
Solution: Use a catalyst system with bulky, electron-rich phosphine ligands that promote the desired catalytic cycle and reduce catalyst inhibition. A common choice is bis(triphenylphosphine)palladium(II) dichloride.[1]
-
-
Inefficient Transmetalation: The choice of base is crucial for the transmetalation step.
-
Solution: A mild base like potassium carbonate is often effective.[1] Stronger bases can lead to side reactions.
-
-
Solvent System: The solvent system needs to facilitate the dissolution of both organic and inorganic reagents.
-
Solution: A biphasic solvent system such as toluene/water (1:1) is commonly used and has been shown to be effective.[1]
-
Data Presentation: Comparison of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Typical Yield |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Moderate |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | Good to Excellent |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | Good[1] |
Purification and Side Product Removal
Q4: I am having difficulty purifying the final 3-(2-Methoxyphenyl)piperidine product. What are common impurities and effective purification methods?
The primary impurities are often unreacted starting material, partially hydrogenated intermediates (tetrahydropyridines), and over-reduced byproducts where the methoxy group is cleaved.
Causality and Troubleshooting Steps:
-
Incomplete Reaction: As discussed, this leads to the presence of starting material and intermediates.
-
Over-reduction: Harsh reaction conditions (high temperature or pressure) can lead to the hydrogenolysis of the methoxy group, resulting in 3-(2-hydroxyphenyl)piperidine.
-
Solution: Use milder reaction conditions. If over-reduction is a significant issue, consider a different catalyst or a lower reaction temperature.
-
-
Purification Challenges: The basic nature of the piperidine can cause streaking on silica gel chromatography.
-
Solution:
-
Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent like diethyl ether and wash with a dilute acid (e.g., 1 M HCl) to extract the basic piperidine into the aqueous layer. The aqueous layer is then basified (e.g., with 10% NaOH) and the product is re-extracted with an organic solvent.[4]
-
Chromatography with Amine Additive: If column chromatography is necessary, pre-treating the silica gel with a small amount of triethylamine (1-2% in the eluent) can significantly improve the separation by neutralizing acidic sites on the silica.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
-
Workflow for Purification
Caption: A modern three-step approach to enantioenriched 3-arylpiperidines. [3]
References
-
PrepChem. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available from: [Link]
-
Patel, R., et al. (2016). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of ChemTech Research, 9(5), 656-662. Available from: [Link]
-
Wang, Z., et al. (2023). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Chemical Communications, 59(40), 5939-5942. Available from: [Link]
-
Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21063–21069. Available from: [Link]
- Google Patents. (2011). A kind of purification method of high-purity piperidine. CN101602748B.
- Google Patents. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. CN103848777A.
-
Shatsa, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6536. Available from: [Link]
- Google Patents. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. WO2019165981A1.
- Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.
-
MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2025(1), M1814. Available from: [Link]
-
News-Medical-Life-Sciences. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]
-
Reddy, R. T., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14147–14153. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Chiral Resolution of 3-(2-Methoxyphenyl)piperidine
Welcome to the technical support center for the chiral resolution of 3-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and achieve high enantiomeric purity efficiently.
Introduction
3-(2-Methoxyphenyl)piperidine is a valuable chiral building block in medicinal chemistry. Its successful resolution into single enantiomers is often a critical step in the synthesis of pharmacologically active molecules. The stereochemistry of such compounds can profoundly influence their biological activity and safety profiles. This guide will walk you through the most common resolution techniques, focusing on troubleshooting and optimization from a practical, causality-driven perspective.
We will cover three primary methods for chiral resolution:
-
Classical Resolution via Diastereomeric Salt Crystallization
-
Enzymatic Resolution
-
Chromatographic Separation using Chiral Stationary Phases (HPLC/SFC)
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1.1: Diastereomeric Salt Crystallization
This classical method relies on the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agents are most effective for 3-(2-Methoxyphenyl)piperidine?
For a basic compound like 3-(2-Methoxyphenyl)piperidine, chiral acids are the resolving agents of choice. Tartaric acid and its derivatives are the most popular and have a high success rate for resolving chiral bases.[2] Specifically, Di-p-toluoyl-L-tartaric acid (DTTA) is an excellent starting point due to its effectiveness, stability, and cost-efficiency in forming crystalline salts with amines.[1][2] Other options include mandelic acid and camphorsulfonic acid.[3][4]
Q2: How do I choose the right solvent for crystallization?
Solvent selection is critical and often empirical. The ideal solvent (or solvent system) should exhibit a significant solubility difference between the two diastereomeric salts. A good starting point is to screen alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), as well as their mixtures with water.[5][6]
Q3: What is the optimal molar ratio of resolving agent to my racemic amine?
The stoichiometry can significantly impact the resolution efficiency. While a 1:1 molar ratio is a common starting point, it's not always optimal. For diacids like DTTA, using 0.5 equivalents of the resolving agent (the "half equivalent method") can be more effective, as it can lead to the formation of neutral diastereomeric salts which may have better crystallization properties.[2] It is advisable to screen ratios from 0.5 to 1.2 equivalents of the resolving agent.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Issue 1: My diastereomeric salt crystallization resulted in a low enantiomeric excess (ee).
A low ee is a common problem and can stem from several factors. The following table outlines potential causes and actionable solutions.
| Possible Cause | Scientific Rationale & Solution |
| Inappropriate Solvent System | The solubility difference between the diastereomers is insufficient in the chosen solvent. Solution: Conduct a systematic solvent screen. Use a solvent in which the salts are sparingly soluble at room temperature but fully soluble at an elevated temperature. Consider using anti-solvents (a solvent in which the salt is insoluble) to induce crystallization.[5] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice. Solution: Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-5 °C). Stirring during cooling can also be beneficial. |
| Incorrect Stoichiometry | The ratio of the resolving agent to the amine may not be optimal for selective precipitation. Solution: Experiment with different molar ratios. As mentioned in the FAQ, for di-protic acids like DTTA, using 0.5 equivalents can sometimes yield better results.[2] |
| Insufficient Purity of Starting Material | Impurities in the racemic 3-(2-Methoxyphenyl)piperidine can interfere with crystal formation and lattice incorporation. Solution: Ensure the starting racemic material is of high purity (>98%) before attempting resolution. Recrystallize or purify by column chromatography if necessary. |
Issue 2: No crystallization occurs, or an oil forms.
This issue typically arises from high solubility of the diastereomeric salt or the presence of impurities.
| Possible Cause | Scientific Rationale & Solution |
| High Solubility of the Salt | The diastereomeric salt is too soluble in the chosen solvent to precipitate. Solution: 1. Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution. 2. Add an Anti-solvent: Introduce a solvent in which the salt is insoluble, dropwise, until turbidity persists. 3. Change the Solvent: Switch to a solvent system where the salt has lower solubility. |
| Inhibition of Crystal Nucleation | The solution is supersaturated, but crystal growth has not initiated. Solution: 1. Seeding: Add a few seed crystals of the desired diastereomer if available. 2. Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Allow Sufficient Time: Some crystallizations are slow and may require hours or even days at a low temperature. |
Section 1.2: Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
Chromatographic methods using a Chiral Stationary Phase (CSP) are powerful for both analytical determination of ee and for preparative-scale separations.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is recommended for separating 3-(2-Methoxyphenyl)piperidine enantiomers?
Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including piperidine derivatives.[7][8] Columns such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.[7]
Q2: What are typical mobile phases for this type of compound?
For normal-phase HPLC, mixtures of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are common.[9] Since 3-(2-Methoxyphenyl)piperidine is a basic compound, adding a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase is often crucial to improve peak shape and prevent tailing.[9]
Troubleshooting Guide: Chiral HPLC/SFC
Issue 1: I am observing poor or no separation of the enantiomers.
| Possible Cause | Scientific Rationale & Solution |
| Incorrect Chiral Stationary Phase (CSP) | The chosen CSP does not provide sufficient stereospecific interactions with the analyte. Solution: Screen a variety of CSPs. In addition to polysaccharide-based columns, consider Pirkle-type or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ V).[10] |
| Suboptimal Mobile Phase Composition | The mobile phase composition is not conducive to chiral recognition. Solution: 1. Vary the Alcohol Modifier: Change the type of alcohol (e.g., from isopropanol to ethanol) as this can significantly alter selectivity. 2. Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. 3. Optimize the Additive: For basic compounds, ensure an amine additive is present. Vary its concentration (0.05% - 0.2%).[9] |
| Temperature Effects | Chiral separations can be sensitive to temperature. Solution: Lowering the column temperature often increases chiral selectivity by enhancing the weaker bonding forces responsible for separation.[10][11] Conversely, increasing the temperature can sometimes improve peak shape. Experiment with a range of temperatures (e.g., 10°C to 40°C). |
Issue 2: The peaks are broad or show significant tailing.
| Possible Cause | Scientific Rationale & Solution |
| Secondary Interactions with the Stationary Phase | The basic nitrogen of the piperidine ring can interact strongly with residual silanol groups on the silica support of the CSP, leading to peak tailing. Solution: Add a basic modifier like DEA or TEA (0.1%) to the mobile phase to block these active sites.[9] |
| Low Flow Rate | While lower flow rates can sometimes improve resolution, they can also lead to broader peaks due to increased diffusion. Solution: Optimize the flow rate. While chiral separations often benefit from lower flow rates, there is an optimal point for each separation.[10] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
Section 1.3: Enzymatic Resolution
Enzymatic resolution is a kinetic method that uses an enzyme to selectively react with one enantiomer, allowing the unreacted enantiomer to be isolated.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is suitable for resolving a piperidine derivative?
Lipases are commonly used for the kinetic resolution of chiral amines and alcohols.[12] Candida antarctica lipase B (CALB) , often in an immobilized form, is a robust and versatile enzyme that has shown success in catalyzing the acylation of similar structures.[13]
Troubleshooting Guide: Enzymatic Resolution
Issue: The enzymatic reaction shows low enantioselectivity (low E-value).
| Possible Cause | Scientific Rationale & Solution |
| Suboptimal Acyl Donor | The enzyme's active site may not accommodate the acyl donor well in the presence of the substrate. Solution: Screen a variety of acyl donors. Simple esters like ethyl acetate or vinyl acetate are good starting points. The choice of acylating agent can dramatically impact enantioselectivity. |
| Inappropriate Solvent | The solvent can affect the enzyme's conformation and activity. Solution: Screen different organic solvents. Aprotic solvents like MTBE, toluene, or hexane are often preferred for lipase-catalyzed reactions. |
| Non-optimal Temperature | Enzyme activity and selectivity are temperature-dependent. Solution: Vary the reaction temperature. While higher temperatures increase the reaction rate, lower temperatures may enhance enantioselectivity. |
| Low Enzyme Activity | The enzyme may be denatured or inhibited. Solution: Ensure the enzyme is properly stored and handled. Check for potential inhibitors in the reaction mixture. Consider using an immobilized enzyme for better stability and reusability.[13][14] |
Part 2: Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Crystallization of 3-(2-Methoxyphenyl)piperidine
This protocol provides a starting point for the resolution using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of racemic 3-(2-Methoxyphenyl)piperidine in a suitable solvent (e.g., ethanol, 10 mL per gram of amine). Heat the mixture gently to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-DPTTA in the same solvent (minimum amount required for dissolution). Add the DPTTA solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4°C) or freezer (-20°C) overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the crystalline salt in water and add a base (e.g., 2M NaOH solution) until the pH is >12. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Dry the organic extracts, concentrate the solvent, and determine the enantiomeric excess (ee) of the resulting amine using a suitable chiral HPLC method (see Protocol 2).
Data Summary Table: Solvent Screening for Crystallization
| Solvent System | Observations |
| Ethanol | Good for initial screening, may require cooling. |
| Isopropanol | Often gives good crystal quality. |
| Ethyl Acetate | Lower solubility, may lead to higher yields. |
| Methanol/Water (9:1) | The presence of water can sometimes improve selectivity.[6] |
Protocol 2: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing an analytical method for determining the ee of 3-(2-Methoxyphenyl)piperidine.
Step-by-Step Methodology:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralpak® IB (4.6 x 250 mm, 5 µm).
-
Initial Mobile Phase Screening:
-
Mobile Phase A: Hexane/Isopropanol (90:10) + 0.1% DEA
-
Mobile Phase B: Hexane/Ethanol (90:10) + 0.1% DEA
-
-
Method Optimization:
-
If no separation is observed, vary the percentage of the alcohol modifier (e.g., try 80:20 and 95:5).
-
If partial separation is achieved, fine-tune the mobile phase composition to optimize resolution.
-
Adjust the flow rate (a typical starting point is 1.0 mL/min). Lower flow rates may improve resolution.[10]
-
Optimize the column temperature. Start at ambient temperature and then try lower temperatures (e.g., 15°C) to see if resolution improves.[11]
-
-
Analysis: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system. Integrate the peak areas to calculate the enantiomeric excess (% ee).
Part 3: Visualizations
Workflow for Troubleshooting Low Enantiomeric Excess in Crystallization
Sources
- 1. nbinno.com [nbinno.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. m.youtube.com [m.youtube.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. mdpi.com [mdpi.com]
- 13. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
Optimizing hydrogenation conditions for phenylpiperidine derivatives
An Application Scientist's Guide to Hydrogenation of Phenylpiperidine Derivatives
Welcome to the Technical Support Center for optimizing the catalytic hydrogenation of phenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, field-proven insights into one of the most common yet nuanced transformations in medicinal chemistry. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. This resource is structured to address specific issues you may encounter, moving from general questions to in-depth troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the foundation of a successful hydrogenation strategy.
Q1: What is the best "go-to" catalyst for hydrogenating the phenyl ring in a phenylpiperidine derivative?
A1: For general purposes, Palladium on carbon (Pd/C) is the most common starting point due to its efficiency, cost-effectiveness, and broad utility.[1] However, the "best" catalyst is highly substrate-dependent.
-
For Electron-Rich or Unsubstituted Rings: 5-10% Pd/C often provides good results under moderate conditions (50-100 psi H₂, RT to 50°C).
-
For Electron-Deficient or Sterically Hindered Rings: More active catalysts are often required. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a powerful alternative for reducing stubborn aromatic rings.[2]
-
For High Selectivity: Rhodium on carbon (Rh/C) can be effective, sometimes offering different selectivity profiles compared to Pd or Pt.[2]
Q2: My substrate is a pyridine derivative that I want to reduce to a piperidine. Is the strategy the same?
A2: The fundamental approach is similar, but hydrogenating pyridines to piperidines can be challenging due to the aromatic stability and the potential for the nitrogen atom to poison the catalyst.[3][4]
-
Acidic Conditions are Key: The reaction is often performed in an acidic medium (e.g., methanol with HCl or acetic acid). Protonation of the pyridine nitrogen prevents it from binding to the catalyst surface, thus mitigating catalyst poisoning and activating the ring towards reduction. A combination of Pd(OH)₂ on carbon with aqueous HCl in methanol has proven effective for fluorinated pyridines.[5]
-
Homogeneous Catalysts: For complex or sensitive substrates, homogeneous catalysts like Iridium(III)-based systems can offer exceptional selectivity and functional group tolerance, even for reduction-sensitive groups like nitro, bromo, and azido moieties.[3][4][6]
Q3: How do substituents on the phenyl ring affect the reaction?
A3: Substituents have a profound electronic and steric impact.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the electron density of the ring, making it more difficult to hydrogenate. More forcing conditions (higher pressure/temperature) or a more active catalyst (like PtO₂) may be necessary.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CF₃ decrease the ring's electron density, generally facilitating hydrogenation.[7][8] However, these groups can also be reduced themselves. For example, a nitro group will be readily reduced to an amine under most hydrogenation conditions.[9][10]
Q4: What are the most common side reactions to watch out for?
A4: The primary side reactions are hydrogenolysis (cleavage of C-X bonds) and partial reduction.
-
Dehalogenation: Aryl halides (Cl, Br, I) are highly susceptible to hydrogenolysis with Pd/C. If preserving a halogen is critical, consider using PtO₂ or adding a base to suppress the reaction.[11]
-
Protecting Group Removal: Many common protecting groups are cleaved by catalytic hydrogenation. Benzyl (-Bn) and benzyloxycarbonyl (-Cbz) groups are routinely removed under these conditions.[1][12] If this is not desired, select an orthogonal protecting group like Boc or Fmoc.
-
Ring Opening: Under very harsh conditions, the piperidine ring itself can undergo hydrogenolysis, though this is less common.[13]
Troubleshooting Guide: From Stalled Reactions to Unwanted Products
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Scenario 1: The reaction is slow, incomplete, or has stalled entirely.
Q: I've set up my hydrogenation with Pd/C, but after several hours, I see mostly starting material. What's wrong?
A: This is a classic issue that can stem from several sources. The key is to diagnose the root cause systematically.
Possible Cause 1: Catalyst Inactivity or Poisoning
The catalyst surface is where the magic happens. If it's blocked or deactivated, the reaction won't proceed.
-
The Science: Heterogeneous catalysts work by adsorbing hydrogen and the substrate onto their metal surfaces.[14] Catalyst poisons are substances that bind strongly to these active sites, preventing the substrate from accessing them. Sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, nitrogen heterocycles are notorious poisons for precious metal catalysts.[15]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Catalysts can deactivate over time, especially if stored improperly. Always use fresh, high-quality catalyst.
-
Purify Your Substrate: Ensure your starting material is free from potential poisons. A simple purification (e.g., column chromatography or recrystallization) can make a significant difference.
-
Increase Catalyst Loading: Doubling the weight percent of the catalyst can sometimes overcome minor poisoning or low substrate reactivity.
-
Consider a Poison-Resistant Catalyst: Some specialized palladium catalysts are designed to have higher activity in the presence of sulfur compounds.[15]
-
Possible Cause 2: Insufficiently Forcing Conditions
Aromatic ring hydrogenation has a significant activation energy barrier.
-
The Science: The resonance stability of the aromatic ring must be overcome. This requires sufficient energy, which can be supplied by increasing the concentration of reactants at the catalyst surface (pressure) or by increasing the kinetic energy of the system (temperature).
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Move from a balloon setup (~1 atm) to a Parr shaker or autoclave (50-500 psi). Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Increase Temperature: Gently warm the reaction (e.g., to 40-60°C). Be cautious, as higher temperatures can also increase the rate of side reactions.
-
Ensure Efficient Agitation: The reaction is mass-transfer limited. Vigorous stirring is crucial to ensure the substrate, hydrogen, and catalyst are in constant contact.
-
Logical Troubleshooting Workflow for Incomplete Hydrogenation
Caption: A step-by-step workflow for troubleshooting stalled hydrogenation reactions.
Scenario 2: I'm observing significant dehalogenation of my aryl halide.
Q: My goal is to reduce the phenyl ring while keeping a chlorine atom attached, but I'm getting a lot of the de-chlorinated product. How can I prevent this?
A: This is a common challenge, as the C-X bond cleavage (hydrogenolysis) is often kinetically competitive with ring reduction, especially with palladium.
-
The Science: Palladium catalysts are exceptionally active for hydrogenolysis. The mechanism often involves oxidative addition of the aryl halide to the Pd(0) surface. Platinum and Rhodium are generally less prone to promoting this side reaction.
-
Troubleshooting Steps:
-
Switch the Catalyst: The most effective solution is often to change the metal. PtO₂ is an excellent choice for hydrogenating halogenated aromatics with minimal dehalogenation.[11]
-
Add a Base or Acid Modifier: The pH of the reaction can have a dramatic effect.
-
Adding a small amount of a non-nucleophilic base (e.g., triethylamine) can sometimes suppress hydrogenolysis.
-
Conversely, for fluorinated pyridines, adding a strong acid like HCl with Pd(OH)₂/C (Pearlman's catalyst) has been shown to be a highly effective system that favors ring reduction over C-F bond cleavage.[5]
-
-
Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Catalyst Selection Guide for Common Scenarios
| Scenario / Goal | Primary Catalyst | Alternative / Additive | Rationale |
| General Screening | 5-10% Pd/C | - | Good activity for many substrates; cost-effective.[1] |
| Electron-Deficient/Hindered Ring | PtO₂ (Adams') | Rh/C | Higher intrinsic activity is needed to overcome the activation barrier.[2] |
| Preserve Aryl Halide (Cl, Br, I) | PtO₂ | Rh/C, Pd/C + base | Pt is less active for hydrogenolysis than Pd.[11] |
| Preserve Aryl Fluoride | Pd(OH)₂/C + HCl | PtO₂ | Acidic conditions protonate the pyridine, activating it for reduction while suppressing defluorination.[5] |
| Chemoselectivity with Sensitive Groups | Homogeneous Ir(III) Catalyst | - | Offers exceptional functional group tolerance under ionic hydrogenation conditions.[4][6] |
| Simultaneous Debenzylation | Pd/C, Pd(OH)₂/C | - | Palladium catalysts are highly efficient for removing benzyl and Cbz protecting groups.[12] |
Experimental Protocols
Adherence to a robust, safe, and reproducible protocol is paramount. The following describes a general procedure for a bench-scale hydrogenation using a Parr-type apparatus.
Protocol: General Procedure for Catalytic Hydrogenation in a Parr Shaker
Safety First: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts. This procedure must be performed in a well-ventilated fume hood, behind a safety shield, and by personnel trained in high-pressure reactions. Dry Pd/C and PtO₂ can be pyrophoric, especially after exposure to hydrogen.[14] Never allow the catalyst to dry in the presence of air and flammable solvents.
Materials:
-
Phenylpiperidine derivative (1.0 eq)
-
Catalyst (e.g., 10% Pd/C, 5-10 mol% metal basis)
-
Anhydrous Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Parr hydrogenation apparatus (or similar pressure vessel)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Preparation:
-
Ensure the pressure vessel is clean and dry.
-
Add the phenylpiperidine derivative and a magnetic stir bar to the vessel.
-
Add the solvent and stir until the substrate is fully dissolved.
-
-
Catalyst Addition (Handle with Care):
-
Weigh the catalyst in a separate vial.
-
Wet Method (Recommended): Add a small amount of the reaction solvent to the catalyst to form a slurry. This minimizes the risk of ignition. Add the slurry to the reaction vessel using a pipette or funnel.
-
Dry Method: If adding dry, do so under a gentle stream of inert gas (N₂ or Ar) to prevent exposure to air.
-
-
System Purge:
-
Seal the reactor according to the manufacturer's instructions.
-
Begin stirring at a moderate rate.
-
Pressurize the vessel with inert gas (to ~50 psi), then carefully vent the pressure. Repeat this purge cycle 3-5 times to remove all oxygen from the headspace.
-
-
Hydrogenation:
-
After the final inert gas purge, evacuate the vessel briefly.
-
Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Close the connection to the hydrogen cylinder and monitor the pressure gauge. A drop in pressure indicates hydrogen uptake and that the reaction is proceeding.
-
If necessary, repressurize the vessel with hydrogen.
-
Continue stirring vigorously at the desired temperature until hydrogen uptake ceases or the reaction is deemed complete by analytical monitoring (TLC, LCMS).
-
-
Reaction Workup and Catalyst Filtration:
-
Turn off stirring and heating.
-
Carefully vent the excess hydrogen pressure in the fume hood.
-
Purge the vessel 3-5 times with inert gas to remove all residual hydrogen.
-
Open the reactor. The contents are now under an inert atmosphere.
-
Prepare a filter pad (e.g., a Büchner funnel with filter paper and a ~1 cm layer of Celite®). Wet the pad with the reaction solvent.
-
Crucially, never allow the catalyst on the filter pad to go dry. Filter the reaction mixture through the Celite® pad. Wash the pad thoroughly with additional solvent to recover all the product.
-
The collected filtrate now contains the product and can be concentrated under reduced pressure.
-
Catalyst Quenching: The filtered catalyst should be immediately quenched by submerging it in a beaker of water. Do not discard it directly into a waste container with flammable solvents.
-
Decision Logic for Catalyst and Conditions
Caption: A flowchart guiding the initial selection of catalyst and conditions.
References
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. [Link]
-
Al-Zain, J., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]
-
N.E. CHEMCAT. (2025). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
Clariant. Catalysts for hydrogenation processes. [Link]
-
Bernskoetter, W. H., et al. (2022). Control of Catalyst Isomers Using an N-Phenyl-Substituted RN(CH2CH2PiPr2)2 Pincer Ligand in CO2 Hydrogenation and Formic Acid Dehydrogenation. PubMed. [Link]
-
Dr.Oracle. (2025). Does the chemical class of an opioid, such as phenanthrene, phenylpiperidine (e.g. fentanyl), or phenylheptane, affect the risk of allergic reaction in a patient allergic to one opioid?. [Link]
-
Roesmann, F., et al. (2021). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. PMC. [Link]
-
Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Mudshinge, S. R., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Bernskoetter, W. H., et al. (2022). Control of Catalyst Isomers Using an N-Phenyl Substituted RN(CH2CH2PiPr2)2 Pincer Ligand in CO2 Hydrogenation and Formic Acid Dehydrogenation. OSTI.GOV. [Link]
-
Fields, G. B. Methods for Removing the Fmoc Group. [Link]
-
Michigan State University. Aromatic Reactivity. [Link]
-
Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]
-
Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. [Link]
-
Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]
-
Froimowitz, M., & Kollman, P. A. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]
-
O'Connor, J. (2011). Substituent Effects in Aromatic Substitution I. YouTube. [Link]
-
Peptide and Protein Methylation Core. Alloc Protecting Group Removal Protocol. [Link]
-
Fiveable. Substituent Effects in Electrophilic Substitutions. [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
Salmaso, V., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. ne-chemcat.co.jp [ne-chemcat.co.jp]
Technical Support Center: Resolving Peak Tailing in HPLC of Amine-Containing Piperidines
Welcome to our dedicated technical support guide for resolving a common and often frustrating issue in HPLC: peak tailing, specifically when analyzing basic compounds like amine-containing piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter this chromatographic challenge. Here, we will move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to restore your peak symmetry and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why do my piperidine-containing compounds show significant peak tailing in reversed-phase HPLC?
Peak tailing for basic compounds like amine-containing piperidines is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] In reversed-phase HPLC, which often uses silica-based columns, residual silanol groups (Si-OH) on the silica surface can become deprotonated (negatively charged) at mobile phase pH levels above 3.[4][5] Your positively charged (protonated) amine-containing piperidine can then interact with these negatively charged silanol sites through a strong ionic attraction.[6] This secondary retention mechanism is stronger and has different kinetics than the primary hydrophobic retention, causing some molecules to be retained longer and elute more slowly, resulting in a "tail" on the peak.[2][3]
Q2: I'm using a C18 column. Is this the right choice for my basic analytes?
While C18 columns are the workhorses of reversed-phase chromatography, not all C18 columns are created equal when it comes to analyzing basic compounds.[7] Standard, older C18 columns may have a higher population of accessible, acidic silanol groups that cause peak tailing.[8] For amine-containing piperidines, it is often better to select a modern, high-purity silica column that has been "end-capped."[3][9] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group to make them inert, thus reducing the sites available for secondary interactions.[3] Columns with embedded polar groups or those made from hybrid silica particles can also offer improved peak shape for basic compounds.
Q3: Can I solve peak tailing just by adjusting the mobile phase?
Yes, in many cases, optimizing the mobile phase is a very effective way to eliminate or significantly reduce peak tailing.[10] Lowering the pH of the mobile phase to around 3 or below can protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated basic analyte.[1][3][8] Additionally, using mobile phase additives, such as a small concentration of a competing base like triethylamine (TEA), can help to saturate the active silanol sites and improve peak shape.[4][8]
In-Depth Troubleshooting Guide
When faced with peak tailing, a systematic approach is key to identifying and resolving the root cause. Below, we explore the primary factors influencing peak shape and provide detailed protocols for addressing them.
Mobile Phase Optimization: The First Line of Defense
The mobile phase composition is often the most straightforward and powerful tool for mitigating peak tailing of basic compounds.
The "Why": The ionization states of both your amine-containing piperidine and the stationary phase's residual silanol groups are pH-dependent. At a low pH (typically < 3), the silanol groups are protonated (Si-OH) and therefore neutral.[1][8] This prevents the strong ionic interaction with the protonated (positively charged) basic analyte, leading to improved peak symmetry.[2][3]
Experimental Protocol: Preparing a Low pH Mobile Phase
-
Buffer Selection: Choose a buffer system with a pKa close to your target pH. For a target pH of 2.5-3.0, formic acid (pKa ~3.75) or trifluoroacetic acid (TFA) (pKa ~0.5) are common choices. Ammonium formate or acetate buffers are also suitable, especially for LC-MS applications.[1]
-
Aqueous Preparation: Prepare the aqueous portion of your mobile phase. For example, to create a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of high-purity water.
-
pH Measurement: Crucially, measure the pH of the aqueous portion before mixing with the organic solvent. [8] The addition of organic modifiers like acetonitrile or methanol can alter the effective pH.[8]
-
Final Mobile Phase Preparation: Mix the aqueous buffer with the appropriate amount of organic solvent as per your method.
-
System Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample.
| Mobile Phase Additive | Typical Concentration | Target pH Range | Compatibility | Mechanism of Action |
| Formic Acid | 0.05 - 0.1% | 2.5 - 3.8 | LC-UV, LC-MS | Protonates silanol groups.[1] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | LC-UV (can cause ion suppression in MS) | Stronger acid than formic acid, very effective at protonating silanols.[11] Also acts as an ion-pairing agent.[5] |
| Phosphate Buffer | 10 - 25 mM | 2.0 - 3.0 or 6.0 - 7.5 | LC-UV (not volatile for MS) | Buffers pH and can mask silanol interactions at higher concentrations.[1] |
The "Why": Sometimes, pH adjustment alone is not sufficient. In these cases, adding a small, basic compound to the mobile phase can act as a "sacrificial base."[8] These additives, often referred to as competing bases or silanol blockers, will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[4][8] Triethylamine (TEA) is a classic example of such an additive.
Experimental Protocol: Using a Competing Base (e.g., TEA)
-
Additive Concentration: Prepare your mobile phase with a low concentration of the competing base, typically in the range of 0.05% to 0.5% (v/v) or 10-50 mM.
-
pH Adjustment: After adding the competing base to the aqueous portion of the mobile phase, adjust the pH to your desired level using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Equilibration: It is critical to allow sufficient time for the column to equilibrate with the new mobile phase containing the additive. This ensures the stationary phase surface is saturated with the competing base.
-
Dedicated Column: It is highly recommended to dedicate a column for use with mobile phases containing additives like TEA, as they can be difficult to completely wash out and may alter the column's selectivity for future analyses.
Caption: Mechanism of a competing base to reduce peak tailing.
Stationary Phase Selection: Choosing the Right Tool for the Job
If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.
The "Why": Modern HPLC columns are often manufactured using high-purity silica, which has a lower concentration of metal impurities that can create highly acidic silanol sites.[4] Furthermore, most modern columns are end-capped, a chemical process that derivatizes the majority of residual silanol groups, rendering them inert.[2][3] Using a high-purity, well-end-capped column is one of the most effective ways to prevent peak tailing for basic compounds from the outset.[9][12]
The "Why": For particularly challenging basic compounds, you may need to move beyond standard C18 phases.
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain. This polar group can help to shield the analyte from residual silanols and can also provide alternative selectivity.
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They are often more resistant to extreme pH and can offer better peak shape for basic compounds over a wider pH range.
| Column Type | Key Feature | Advantage for Amine-Containing Piperidines | Recommended For |
| Modern End-Capped C18/C8 | High-purity silica with minimal free silanols.[9][12] | Drastically reduces secondary ionic interactions.[2][3] | General first choice for method development. |
| Embedded Polar Group (EPG) | Polar group within the alkyl chain. | Shields silanols and offers alternative selectivity. | Challenging bases that still tail on standard end-capped columns. |
| Hybrid Particle (e.g., BEH, XBridge) | Organic/inorganic hybrid particle. | Excellent pH stability and inertness. | Methods requiring high or low pH and robust performance. |
| Phenyl-Hexyl | Phenyl ring bonded via a hexyl linker. | Offers pi-pi interactions as an alternative retention mechanism. | Aromatic piperidine derivatives. |
System and Hardware Considerations
Sometimes the source of peak tailing is not chemical but physical, related to the HPLC system itself.
The "Why": Peak tailing can be caused by "extra-column effects," which is band broadening that occurs outside of the column itself.[12] This can happen in overly long or wide connecting tubing, poorly made connections, or within the detector flow cell.[12] A void or channel in the column packing material can also cause peak distortion.[13]
Troubleshooting Workflow for Hardware Issues
Caption: Troubleshooting workflow for system-related peak tailing.
References
- Common Causes Of Peak Tailing in Chrom
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
- buffered pH to avoid peak tailing. (2004).
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.).
- HPLC Peak Tailing. (n.d.). Axion Labs.
- What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube.
- Which column for basic analytes. (2008).
- The Importance of Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- How to Fix Asymmetrical Chrom
Sources
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- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 5. support.waters.com [support.waters.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. glsciencesinc.com [glsciencesinc.com]
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- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Storage and Handling of 3-(2-Methoxyphenyl)piperidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 3-(2-Methoxyphenyl)piperidine. The inherent chemical functionalities of this molecule—a secondary amine within a piperidine ring and a methoxy-substituted aromatic ring—render it susceptible to oxidative degradation. Adherence to these protocols is critical for maintaining compound integrity, ensuring experimental reproducibility, and preventing the formation of unknown impurities.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common inquiries regarding the stability and handling of 3-(2-Methoxyphenyl)piperidine.
Q1: What are the primary chemical liabilities of 3-(2-Methoxyphenyl)piperidine that lead to degradation?
A1: The molecule possesses two primary sites susceptible to oxidation:
-
The Piperidine Nitrogen: The secondary amine is a nucleophilic site with a lone pair of electrons. It is highly susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[1] This process can be initiated by atmospheric oxygen, particularly in the presence of light or metal ion catalysts.
-
The Methoxyphenyl Ring: The methoxy group is an electron-donating group that activates the aromatic ring. This increased electron density can make the ring more susceptible to oxidative degradation pathways, which can be accelerated by exposure to UV-visible light.[2][3]
The potential sites for oxidation are illustrated below.
Caption: Potential sites of oxidative degradation on 3-(2-Methoxyphenyl)piperidine.
Q2: What are the ideal short-term and long-term storage conditions?
A2: Proper storage conditions are paramount to prevent the ingress of oxygen, moisture, and light.[4][5] The ideal conditions depend on the physical state of the compound and the intended duration of storage.
Table 1: Recommended Storage Conditions for 3-(2-Methoxyphenyl)piperidine
| Parameter | Solid Compound (Neat) | Compound in Solution |
| Temperature | Long-Term: ≤ -20°CShort-Term: 2-8°C[5] | Long-Term: ≤ -80°CShort-Term: ≤ -20°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) Headspace |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) |
| Container | Tightly-sealed glass vial with a PTFE-lined cap. | Tightly-sealed glass vial with a PTFE-lined cap. |
| Solvent | N/A | Use freshly distilled or de-gassed, anhydrous-grade aprotic solvents (e.g., Dichloromethane, Toluene). Avoid alcohols for long-term storage due to potential reactivity. |
Causality: Lowering the temperature significantly reduces the kinetic rate of degradation reactions. An inert atmosphere displaces atmospheric oxygen, the primary oxidizing agent.[4] Amber vials filter out UV and visible light, preventing photo-initiated degradation.[2]
Q3: My sample of 3-(2-Methoxyphenyl)piperidine has turned a pale yellow color. Is it still usable?
A3: A change in color from colorless or white to yellow is a strong visual indicator of degradation. This is often due to the formation of oxidized species that are chromophoric (absorb visible light). While the bulk of the material may still be the parent compound, the presence of impurities is highly likely. It is strongly advised not to use the material without purification and re-characterization. The use of degraded material can lead to failed reactions, irreproducible results, and the introduction of unknown substances into your experiments.
Part 2: Troubleshooting Guide for Suspected Oxidation
This section provides a logical workflow for researchers who suspect their sample of 3-(2-Methoxyphenyl)piperidine has been compromised.
Q4: I'm seeing new, more polar peaks in my HPLC/LC-MS analysis. Could this be oxidation?
A4: Yes, this is a classic sign of oxidation. The formation of an N-oxide on the piperidine nitrogen, for instance, introduces a highly polar functional group.[1] This will cause the degradation product to have a shorter retention time (elute earlier) on a reverse-phase HPLC column compared to the parent compound. If you are using mass spectrometry detection, you will likely observe a new ion with a mass of +16 Da relative to the parent compound (C₁₂H₁₇NO, MW: 191.27), corresponding to the addition of one oxygen atom.
Q5: What is the first step I should take if I suspect my compound has degraded?
A5: The first step is to quarantine the material to prevent its accidental use. The next step is to perform an analytical assessment to confirm the identity and purity of the sample. A high-resolution analytical technique like HPLC or UFLC is essential.[6][7]
The following workflow provides a systematic approach to troubleshooting.
Sources
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- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopic Nature of 3-(2-Methoxyphenyl)piperidine Salts
This technical support guide is designed for researchers, scientists, and drug development professionals working with salts of 3-(2-Methoxyphenyl)piperidine. The inherent tendency of many active pharmaceutical ingredients (APIs) to absorb atmospheric moisture—a property known as hygroscopicity—can introduce significant variability and challenges throughout the research and development process.[1][2][3] This document provides a comprehensive framework for understanding, characterizing, and mitigating issues related to the hygroscopic nature of these piperidine derivatives.
The choice of a salt form for an API is a critical decision in drug development, influencing properties such as solubility, stability, and bioavailability.[4][5] However, salt formation can also introduce or exacerbate hygroscopicity, a factor that must be carefully managed to ensure consistent results and the development of a stable final product.[4][6] Salts formed from mineral acids, for instance, tend to be more polar and may exhibit a greater propensity for moisture uptake.[4] This guide will equip you with the necessary knowledge and practical protocols to navigate these challenges effectively.
Troubleshooting Guide: On-the-Bench Issues
Immediate challenges often arise during routine laboratory handling of hygroscopic powders. This section addresses common problems with direct, actionable solutions.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Inconsistent Weighing | The compound is rapidly absorbing moisture from the atmosphere, causing the balance reading to continuously increase. | 1. Minimize Exposure: Work quickly and efficiently. Have all necessary vials, spatulas, and solvents prepared before opening the primary container.[7][8]2. Controlled Environment: If available, perform weighing inside a glove box with a controlled low-humidity atmosphere (e.g., dry nitrogen or argon).[7]3. Weighing by Difference: Pre-weigh a sealed vial containing the compound. Dispense the powder into your reaction vessel and re-weigh the sealed vial. The difference in weight is the amount of compound transferred.[7]4. Small Opening: Use a container with a small opening to reduce the surface area exposed to the air.[7] |
| Powder Clumping or Caking | The material has already absorbed a significant amount of moisture due to improper storage or previous handling.[1] | 1. Drying: Dry a small aliquot of the material under vacuum at a mild temperature. Caution: Ensure the temperature will not cause degradation. Consult thermal analysis data (TGA/DSC) if available.2. Fresh Sample: If drying is not feasible or if the compound's stability is a concern, use a fresh, unopened container of the material.[7]3. Improve Storage: Immediately place the stock container in a desiccator with a fresh, active desiccant (e.g., silica gel with a humidity indicator, or Drierite™).[7] |
| Poor Powder Flow | Increased moisture content enhances inter-particle cohesion, leading to bridging in hoppers or sticking to equipment.[1][9] | 1. Environmental Control: If possible, perform powder handling in a room with controlled, low relative humidity (<40% RH).[1]2. Mechanical Aids: For larger-scale operations, consider the use of agitators or vibrators on hoppers to maintain powder movement.[9]3. Excipient Blending: In a formulation context, blending with glidants or hydrophobic excipients can improve flow properties. |
| Variability in Analytical Results (e.g., NMR, HPLC) | Inaccurate initial weighing due to moisture uptake leads to incorrect concentration calculations. The presence of water may also affect chromatographic retention times or spectral characteristics. | 1. Confirm Water Content: Use Karl Fischer titration (see Protocol 2) to determine the exact water content of the batch being used. Adjust the weight of the compound used in calculations to account for the water mass.2. Use Anhydrous Solvents: Ensure all solvents used for sample preparation are anhydrous to prevent further moisture introduction. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving issues related to the potential hygroscopicity of a 3-(2-Methoxyphenyl)piperidine salt.
Caption: A decision-making workflow for researchers encountering potential hygroscopicity issues.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for my 3-(2-Methoxyphenyl)piperidine salt? A1: Hygroscopicity is the inherent ability of a substance to attract and retain water molecules from the surrounding atmosphere.[1][3] For a pharmaceutical solid, this can lead to a cascade of negative consequences, including:
-
Physical Changes: Caking, clumping, and poor flowability, which complicate handling and manufacturing processes.[1]
-
Chemical Instability: The presence of absorbed water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[10]
-
Inaccurate Dosing: Failure to account for the mass of absorbed water will lead to weighing errors and, consequently, incorrect concentrations in downstream experiments and formulations.[7]
-
Solid-State Transformations: Moisture can induce changes in the crystalline form of the material (polymorphism) or trigger a transition from a stable crystalline form to a less stable hydrate, which can alter solubility and other critical properties.[10]
Q2: I have synthesized a new salt of 3-(2-Methoxyphenyl)piperidine. How do I know if it is hygroscopic? A2: While the Safety Data Sheet (SDS) for a commercial compound should provide this information, for a novel salt, you must determine it experimentally.[7] A simple initial test is to place a small, thinly spread amount of the powder on a watch glass in an open environment and observe it over several hours. Visual signs of hygroscopicity include the material appearing "wet," clumping together, or in extreme cases, deliquescence (dissolving into the absorbed water).[7] For a quantitative assessment, a Dynamic Vapor Sorption (DVS) analysis is the industry-standard method (see Protocol 1).[11][12]
Q3: How does the choice of counter-ion (e.g., HCl, HBr, sulfate, tartrate) affect the hygroscopicity of my piperidine compound? A3: The counter-ion has a profound impact on the physicochemical properties of the resulting salt, including its hygroscopicity.[6] While there are no absolute predictive rules, some general trends are observed:
-
Highly Polar Salts: Salts of strong mineral acids (e.g., hydrochloride, hydrobromide) are often highly polar and can be more prone to moisture uptake.[4]
-
Hydrogen Bonding: The ability of the counter-ion to participate in hydrogen bonding within the crystal lattice can influence how readily water molecules can be incorporated.[13]
-
Empirical Determination: Ultimately, the hygroscopic nature of each salt is a unique property of its crystal lattice and must be determined empirically through screening of multiple salt forms.[14][15]
Q4: What are the best practices for long-term storage of a known hygroscopic salt? A4: Proper storage is critical to maintaining the integrity of the compound.
-
Primary Container: Ensure the container is made of a non-permeable material (e.g., glass) and has a tightly sealing cap. Parafilm can be used to further seal the cap-bottle interface.
-
Secondary Enclosure: Store the primary container inside a desiccator.[7][8] The desiccator should contain an active desiccant, preferably one with a color indicator to show when it is saturated (e.g., indicating silica gel).
-
Inert Atmosphere: For extremely sensitive materials, storage in a glove box under a dry, inert atmosphere (nitrogen or argon) is the most robust solution.[7]
-
Minimize Headspace: When possible, transfer bulk material to smaller containers for daily use to minimize the amount of ambient air introduced into the main stock bottle with each opening.[16]
Experimental Protocols
Protocol 1: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of air with varying relative humidity (RH) at a constant temperature.[11][17] This provides a detailed sorption/desorption isotherm, which is the definitive measure of a material's hygroscopic nature.
Methodology:
-
Sample Preparation: Place 10-20 mg of the 3-(2-Methoxyphenyl)piperidine salt into the DVS sample pan.
-
Drying: Before starting the sorption analysis, it is crucial to establish a dry baseline weight. This is typically achieved by holding the sample at 0% RH at the analysis temperature (commonly 25 °C) until a stable mass is recorded (e.g., dm/dt < 0.002% per minute).
-
Sorption Phase: Increase the RH in a stepwise fashion. A typical program might be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% → 95% RH.
-
Equilibration: At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise fashion back to 0% RH to measure the desorption profile.
-
Data Analysis: The instrument software will plot the percentage change in mass versus RH. The shape of this isotherm and the total mass gained at high RH are used to classify the material's hygroscopicity according to pharmacopeial standards (e.g., European Pharmacopoeia).
Protocol 2: Accurate Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the gold-standard method for the quantitative determination of water in a sample.[10] It is a highly specific and accurate technique based on a stoichiometric reaction between iodine and water.[18] This protocol outlines the volumetric method, suitable for samples with water content above 0.1%. For lower levels, coulometric KF is preferred.[18]
Methodology:
-
Titrator Preparation: Add the appropriate Karl Fischer solvent (e.g., methanol-based) to the titration vessel.
-
Pre-Titration: Run the titrator to neutralize any ambient moisture in the solvent until a stable, anhydrous endpoint is reached.
-
Sample Introduction: Accurately weigh a suitable amount of the 3-(2-Methoxyphenyl)piperidine salt (typically containing 5-30 mg of water) and quickly transfer it into the titration vessel.[19] The vessel should be sealed immediately to prevent ingress of atmospheric moisture.
-
Titration: Start the titration. The KF reagent, containing a known concentration of iodine, is added until all the water from the sample has been consumed and the endpoint is detected potentiometrically.[20]
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used, the titrant's concentration (titer), and the initial sample weight.
-
% Water = (Volume of KF Reagent (mL) * KF Titer (mg/mL) / Sample Weight (mg)) * 100
-
References
-
Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. Available at: [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Molecules, 26(4), 886. Available at: [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2019). Research Journal of Pharmacy and Technology, 12(9), 4567-4573. Available at: [Link]
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (2015). Journal of Pharmaceutical Sciences, 104(11), 3685-3698. Available at: [Link]
-
Dynamic Vapor Sorption System (DVS). (2016, June 8). Particle Technology Labs. Available at: [Link]
-
Salt Selection in Drug Development. (2006). Pharmaceutical Technology, 30(10). Available at: [Link]
-
An Investigation into the Influence of Counterion on the Properties of Some Amorphous Organic Salts. (2011). Molecular Pharmaceutics, 8(5), 1789-1801. Available at: [Link]
-
Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. (2020). American Journal of Chemistry, 10(3), 45-49. Available at: [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Molecules, 28(4), 1645. Available at: [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Available at: [Link]
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2008). Purdue University e-Pubs. Available at: [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Available at: [Link]
-
Dynamic Vapor Sorption Sampling Considerations. (n.d.). TA Instruments. Available at: [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). Journal of Pharmaceutical Research International, 37(1), 1-10. Available at: [Link]
-
Clogging Problems in Fine Powder Feeding and How to Prevent Them. (2025, November 12). Seiwa Giken. Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Available at: [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley - Environment, Health & Safety. Available at: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharmaceutical Development and Technology, 27(6), 675-688. Available at: [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2017). Pharmaceutical Development and Technology, 22(6), 747-757. Available at: [Link]
-
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Available at: [Link]
-
Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. (2025, August 8). ResearchGate. Available at: [Link]
-
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Available at: [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Available at: [Link]
-
Dynamic Vapor Sorption. (n.d.). AQUALAB. Available at: [Link]
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- 2. pharmainfo.in [pharmainfo.in]
- 3. jocpr.com [jocpr.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. tandfonline.com [tandfonline.com]
- 14. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 18. mt.com [mt.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 3-(2-Methoxyphenyl)piperidine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of 3-(2-Methoxyphenyl)piperidine via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory, blending theoretical principles with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for purifying 3-(2-Methoxyphenyl)piperidine using column chromatography?
A1: The purification relies on the principle of adsorption chromatography. A solution containing the crude 3-(2-Methoxyphenyl)piperidine is passed through a column packed with a solid adsorbent, typically silica gel. The different components of the mixture (the desired product and impurities) travel through the column at different rates based on their relative affinities for the stationary phase (silica) and their solubility in the mobile phase (solvent). 3-(2-Methoxyphenyl)piperidine, being a moderately polar amine, will adsorb to the polar silica gel. By using a mobile phase of appropriate polarity, we can selectively desorb it and elute it from the column, leaving impurities with different polarities behind or washing them out in separate fractions.
Q2: How do I select the optimal stationary and mobile phases for this specific compound?
A2: Selecting the right conditions is the most critical step for a successful separation.
-
Stationary Phase: For most applications involving 3-(2-Methoxyphenyl)piperidine, silica gel (SiO₂) with a particle size of 40-63 µm is the standard choice due to its high resolving power and versatility. However, a key challenge is the basic nature of the piperidine nitrogen, which can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery. To mitigate this, the mobile phase is often modified. In cases of severe tailing or decomposition, switching to a more inert stationary phase like neutral alumina (Al₂O₃) can be a viable alternative.
-
Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for 3-(2-Methoxyphenyl)piperidine on a TLC plate. This Rf range typically ensures good separation on a column. A common starting point is a mixture of a non-polar solvent and a polar solvent.
-
Initial Screening: Begin with a solvent system like Ethyl Acetate (EtOAc) / Hexanes .
-
Tuning Polarity:
-
If the Rf is too low (spot doesn't move far), increase the polarity by increasing the proportion of ethyl acetate.
-
If the Rf is too high (spot moves with the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
-
Addressing Tailing: It is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia solution in methanol, to the mobile phase. This competitive base deactivates the acidic sites on the silica gel, preventing the amine from tailing and leading to sharper bands and better recovery.
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the purification process.
Problem 1: My compound is streaking badly on the TLC plate and I'm getting poor separation.
-
Primary Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel. This is the most common issue when purifying amines.
-
Solution:
-
Add a Basic Modifier: Prepare your chosen eluent (e.g., 30% EtOAc in Hexanes) and add 0.5-1% triethylamine (TEA) by volume. Re-run the TLC using this modified eluent. You should observe a significant reduction in streaking and a more compact spot.
-
Check Sample Concentration: An overloaded TLC spot will also streak. Ensure you are applying a dilute solution of your crude material to the TLC plate.
-
Consider Dry Loading: If the crude material is not very soluble in the mobile phase, it can cause streaking upon loading. Adsorbing the material onto a small amount of silica gel before loading it onto the column (dry loading) can resolve this.
-
Problem 2: The yield is very low, although the collected fractions are pure.
-
Primary Cause: Irreversible adsorption of the product onto the silica gel column. The acidic nature of standard silica gel can strongly bind the basic product, preventing it from eluting.
-
Solution:
-
Use a Basic Modifier: As with TLC streaking, using an eluent containing 0.5-1% TEA is the first and most effective solution. This ensures the amine is not lost on the column.
-
Passivate the Silica: Before loading your sample, you can flush the packed column with one or two column volumes of the mobile phase containing the basic modifier. This "passivates" the active sites.
-
Alternative Stationary Phase: If the compound is particularly sensitive, consider using neutral alumina instead of silica gel. Alumina is less acidic and often gives better yields for basic compounds.
-
Problem 3: I see two or more spots very close together on the TLC, and they are co-eluting from the column.
-
Primary Cause: The chosen mobile phase does not have sufficient resolving power to separate the desired product from a structurally similar impurity (e.g., a regioisomer or a closely related byproduct).
-
Solution:
-
Fine-Tune the Mobile Phase: A simple change in the solvent ratio may not be enough. You need to change the selectivity of the system. Try incorporating a different solvent. For instance, replacing some of the ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol can alter the interactions and improve separation.
-
Solvent System Screening: Test a range of solvent systems with different polarities and chemical properties on TLC. A table for systematic screening is provided below.
-
| Solvent System | Class | Selectivity Notes |
| Ethyl Acetate / Hexanes | Standard | Good general-purpose system. |
| Dichloromethane / Methanol | High Polarity Range | The methanol is a strong hydrogen bond donor and can improve separation of polar compounds. |
| Diethyl Ether / Hexanes | Different Selectivity | Ether has different hydrogen bonding characteristics than ethyl acetate, which can resolve close spots. |
Problem 4: The column is running very slowly or has stopped completely.
-
Primary Cause: Improper column packing, use of very fine silica particles, or precipitation of the sample at the top of the column.
-
Solution:
-
Proper Packing Technique: Ensure you pack the column as a slurry and allow it to settle without air bubbles. Gently tap the column to create a uniformly packed bed. Avoid using excessive pressure that could fracture the silica particles.
-
Check for Precipitation: If the crude material is loaded in a solvent in which it is not fully soluble, it can precipitate and block the column frit. Ensure the sample is fully dissolved before loading, or use the dry loading technique.
-
Apply Gentle Pressure: If the flow rate is inherently slow, applying a small amount of positive pressure using a pump or a syringe bulb ("flash chromatography") can significantly speed up the process without sacrificing resolution.
-
Experimental Protocols & Workflows
Workflow for Purification of 3-(2-Methoxyphenyl)piperidine
Below is a standard workflow diagram illustrating the key decision points in the purification process.
Caption: Workflow from initial TLC analysis to obtaining the pure product.
Protocol 1: Step-by-Step Column Chromatography
-
Solvent System Selection:
-
Dissolve a small amount of the crude 3-(2-Methoxyphenyl)piperidine in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a candidate eluent (e.g., 20% Ethyl Acetate in Hexanes + 1% Triethylamine).
-
Visualize the plate using a UV lamp and then by staining with potassium permanganate solution.
-
Adjust the solvent ratio until the desired spot has an Rf of ~0.3 and is well-separated from impurities.
-
-
Column Packing:
-
Select a glass column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, crack-free bed. Add another layer of sand on top.
-
Do not let the column run dry.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude material in a minimal amount of a low-boiling-point solvent (like DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Begin eluting the solvent through the column, collecting the eluate in a series of test tubes or vials (fractions).
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Once the desired product begins to elute, collect the fractions containing it.
-
-
Product Isolation:
-
Combine all fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified 3-(2-Methoxyphenyl)piperidine.
-
References
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
Kirschner, J., et al. (2015). Synthesis of Enantiopure Piperidines as Scaffolds for Drug Discovery. Methods in Enzymology, 559, 29-55. (This source discusses general strategies for synthesizing and purifying piperidine scaffolds, often highlighting the need for basic modifiers in chromatography). Available at: [Link]
Validation & Comparative
A Comparative Analysis of 3-(2-Methoxyphenyl)piperidine and 4-phenylpiperidine: A Guide to Divergent Pharmacological Activities
Abstract
The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally active agents. However, subtle modifications to this core, such as the positional isomerization of the phenyl ring, can dramatically alter its pharmacological profile. This guide provides an in-depth comparison of 3-(2-Methoxyphenyl)piperidine (3-MPP) and 4-phenylpiperidine (4-PP), demonstrating how a shift of the aryl substituent from the 4- to the 3-position, along with methoxy substitution, redirects the molecule's primary biological target from the opioid system to the monoamine transport system. We will explore the divergent receptor binding affinities and functional activities of these two scaffolds, discuss the underlying structure-activity relationships, and provide detailed experimental protocols for their characterization.
Introduction: The Phenylpiperidine Isomer Problem
The 4-phenylpiperidine motif is famously recognized as the foundational structure for a major class of potent opioid analgesics, including meperidine and fentanyl.[1][2] Its interaction with the mu-opioid receptor is well-documented and has been extensively exploited in drug development for pain management.[3][4] Conversely, moving the phenyl group to the 3-position of the piperidine ring fundamentally alters the molecule's three-dimensional shape and its interaction with biological targets. The 3-arylpiperidine scaffold, represented here by 3-(2-Methoxyphenyl)piperidine, is more commonly associated with inhibition of monoamine transporters, particularly the dopamine transporter (DAT).[5]
This guide aims to provide researchers, chemists, and pharmacologists with a clear, evidence-based comparison of these two structural isomers. We will dissect their distinct pharmacological profiles, explain the causal relationships behind their activities, and equip research teams with the practical methodologies required to assess these compounds in a laboratory setting.
Comparative Pharmacological Profiles
The primary distinction between the 4-PP and 3-MPP scaffolds lies in their principal pharmacological targets. 4-PP derivatives are potent agonists of the mu-opioid receptor, while analogues of 3-MPP are characteristically potent inhibitors of the dopamine transporter.[4][5] This divergence is summarized by their respective binding affinities and functional activities.
Receptor & Transporter Binding Affinity
The following table summarizes the typical binding affinities for the core scaffolds and their representative derivatives at their primary targets and key off-targets. Note that data for the unsubstituted parent compounds can be sparse; therefore, data from well-characterized, closely related analogues are used to illustrate the pharmacological tendencies of each scaffold.
| Compound Scaffold | Primary Target | Representative Ki / IC50 (nM) | Key Secondary Targets |
| 4-Phenylpiperidine | µ-Opioid Receptor (MOR) | High Affinity (Sub-nM to low nM for derivatives like Fentanyl)[1] | δ- and κ-opioid receptors, Sigma receptors |
| 3-(2-Methoxyphenyl)piperidine | Dopamine Transporter (DAT) | High Affinity (IC50 = 6.0 - 14 nM for close analogues)[5] | Serotonin Transporter (SERT), Sigma Receptors[6] |
Table 1: Comparative Binding Affinities.
Functional Activity
The functional consequences of receptor binding are as divergent as the binding affinities themselves.
-
4-Phenylpiperidine Derivatives : These compounds typically act as agonists at the mu-opioid receptor.[3][4] This agonist activity is responsible for the powerful analgesic effects of drugs like fentanyl and meperidine.[2]
-
3-(2-Methoxyphenyl)piperidine Analogues : These molecules function as dopamine reuptake inhibitors .[7] By blocking the dopamine transporter (DAT), they prevent the reabsorption of dopamine from the synaptic cleft, leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[7][8]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The dramatic shift in activity from an opioid agonist to a dopamine reuptake inhibitor is a direct consequence of the altered spatial arrangement of the phenyl and basic amine groups.
Why the Positional Change Matters: The pharmacophore for mu-opioid agonists requires a specific spatial relationship between a basic nitrogen, a hydrophobic aromatic center, and often a phenolic hydroxyl group. The 4-phenylpiperidine structure can readily adopt a conformation that presents these features in the correct orientation to fit the opioid receptor binding pocket.[9]
In contrast, by moving the phenyl ring to the 3-position, the molecule adopts a different conformational preference. This new geometry is highly complementary to the binding site of the dopamine transporter.[5] The addition of the 2-methoxy group on the phenyl ring further refines this interaction, likely through specific hydrogen bonding or steric interactions within the DAT binding pocket.
This principle underscores a fundamental concept in medicinal chemistry: isomeric scaffolds can serve as starting points for entirely different therapeutic classes, guided by precise structural and conformational control.
Dopamine Transporter Inhibition Pathway
Dopamine reuptake inhibitors like 3-MPP exert their effect by physically blocking the dopamine transporter (DAT), a presynaptic membrane protein. This action directly increases the concentration and duration of dopamine in the synapse, thereby amplifying downstream signaling through postsynaptic D1 and D2 receptors.
Figure 1: Mechanism of Dopamine Transporter (DAT) Inhibition by 3-MPP.
Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay
To quantitatively assess the functional activity of compounds like 3-MPP at the dopamine transporter, a radiolabeled dopamine uptake assay is the gold standard. This protocol provides a robust, self-validating method for determining the potency (IC₅₀) of test compounds.
Rationale: This assay directly measures the function of the DAT protein. By incubating dopamine-transporting cells with a fixed concentration of radioactive dopamine ([³H]-DA) and varying concentrations of an inhibitor, one can quantify the inhibitor's ability to block dopamine uptake. The use of a known DAT inhibitor (e.g., GBR 12909) as a positive control and measuring non-specific uptake at 4°C ensures the assay is valid and specific.[10]
Materials & Reagents
-
Cell Line: HEK293 cells stably expressing human dopamine transporter (hDAT).
-
Radioligand: [³H]-Dopamine (Specific Activity: 20-60 Ci/mmol).
-
Buffers:
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4.
-
KRH buffer supplemented with 100 µM ascorbic acid and 100 µM pargyline.
-
-
Compounds: Test compound (e.g., 3-MPP), Positive Control (e.g., GBR 12909), Vehicle (e.g., DMSO).
-
Scintillation Cocktail & Scintillation Counter .
-
96-well cell culture plates & Filter plates (e.g., UniFilter GF/B).
Step-by-Step Methodology
-
Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells/well. Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.
-
Preparation of Assay Plate:
-
Prepare serial dilutions of the test compound (e.g., 3-MPP) in KRH buffer. A typical concentration range would be 0.1 nM to 10 µM.
-
Also prepare dilutions for the positive control (GBR 12909) and a vehicle control.
-
-
Assay Initiation:
-
Aspirate the growth medium from the cells and wash each well twice with 200 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing the appropriate concentration of the test compound, control, or vehicle to each well.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the transporter.[11]
-
-
Dopamine Uptake:
-
Initiate the uptake reaction by adding 50 µL of KRH buffer containing [³H]-Dopamine to achieve a final concentration of ~10-20 nM.[11]
-
Incubate the plate at 37°C for exactly 10 minutes. This short duration ensures the measurement of the initial uptake rate.
-
For non-specific binding: A parallel set of wells should be incubated at 4°C (on ice) to prevent active transport.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.[11]
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial (or use a filter plate and harvester).
-
Add 4 mL of scintillation cocktail to each vial.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Subtract the average CPM from the non-specific binding wells from all other wells.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Figure 2: Workflow for the [³H]-Dopamine Uptake Inhibition Assay.
Conclusion and Future Directions
The comparison between 3-(2-Methoxyphenyl)piperidine and 4-phenylpiperidine serves as a compelling case study in structure-based drug design. A simple positional isomerization of the phenyl ring redirects the molecule's activity from the opioid system (4-position) to the dopamine transporter system (3-position). This fundamental shift highlights the exquisite sensitivity of biological receptors and transporters to ligand conformation.
-
4-Phenylpiperidine remains a highly valuable scaffold for the development of opioid receptor modulators, with ongoing research focused on biasing signaling to separate analgesia from adverse effects.
-
3-(2-Methoxyphenyl)piperidine and related 3-arylpiperidines are promising starting points for novel DAT inhibitors. Such compounds have therapeutic potential in conditions characterized by dopamine dysregulation, including ADHD and depression, although their abuse potential must be carefully evaluated.[7]
For researchers in drug development, understanding this isomeric distinction is crucial. It dictates the entire downstream cascade of screening, assay development, and therapeutic indication. The experimental protocols provided herein offer a validated framework for characterizing compounds targeting the dopamine transporter, enabling robust and reproducible data generation.
References
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Chen, Z., Davies, E., Miller, W. S., Shan, S., Valenzano, K. J., & Kyle, D. J. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275–5279. [Link]
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Le, T. M., Bursi, R., Garther, J. G., Witkin, J. M., & Rorick-Kehn, L. M. (2004). Na+ modulation, inverse agonism, and anorectic potency of 4-phenylpiperidine opioid antagonists. The Journal of Pharmacology and Experimental Therapeutics, 308(2), 525–532. [Link]
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Zhu, J., Li, Y., An, H., Mactutus, C. F., & Booze, R. M. (2017). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Pharmacology and Experimental Therapeutics, 362(1), 126-135. [Link]
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German, C. L., Baladi, M. G., McFadden, L. M., Hanson, J. E., & Fleckenstein, A. E. (2015). Regulation of the Dopamine and Serotonin Transporters: A Tale of Two Transports. Biochemical Pharmacology, 98(2), 163-170. [Link]
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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for (R)-3-(2-Methoxyphenyl)piperidine
An In-Depth Comparison of Analytical Methodologies for Robust Chiral Purity Assessment
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. This guide provides a comprehensive comparison of analytical techniques for validating the enantiomeric purity of (R)-3-(2-Methoxyphenyl)piperidine, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will delve into the nuances of established chromatographic and spectroscopic methods, offering field-proven insights and detailed protocols to ensure trustworthy and accurate results.
The importance of stereoisomeric purity in pharmaceuticals cannot be overstated, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, a robust and validated analytical method for determining enantiomeric excess is not merely a procedural step but a critical component of quality control and regulatory compliance.
The Analytical Landscape: A Comparative Overview
The choice of an analytical method for determining the enantiomeric excess of (R)-3-(2-Methoxyphenyl)piperidine hinges on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. The most prevalent techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
Table 1: High-Level Comparison of Key Analytical Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR with CSAs |
| Principle | Differential interaction with a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Formation of diastereomeric complexes with distinct NMR signals. |
| Primary Advantage | Broad applicability and a wide range of available columns. | High speed, efficiency, and reduced organic solvent consumption.[1] | Rapid analysis without the need for chromatographic separation.[2] |
| Primary Limitation | Longer analysis times and higher solvent consumption compared to SFC. | Requires specialized instrumentation. | Lower sensitivity and potential for signal overlap. |
| Typical Resolution | Good to excellent. | Excellent. | Dependent on the choice of chiral solvating agent and analyte concentration. |
| Ideal Application | Routine quality control, method development. | High-throughput screening, preparative separations. | Rapid screening, in-process control. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains a widely adopted and versatile technique for the separation of enantiomers.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs are often effective.[4]
Causality in Experimental Choices for Chiral HPLC
The selection of the chiral stationary phase is paramount. For a molecule like (R)-3-(2-Methoxyphenyl)piperidine, CSPs with phenylcarbamate derivatives of cellulose or amylose often provide good enantioselectivity. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is optimized to achieve a balance between resolution and analysis time. The addition of a small amount of an amine modifier (e.g., diethylamine) is often crucial to improve peak shape and prevent tailing by interacting with residual silanol groups on the silica support.
Self-Validating System: Protocol for Chiral HPLC
A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation characteristics.[5][6]
Step-by-Step Experimental Protocol:
-
Column Selection: Chiralpak® AD-H or a similar amylose-based column.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). Filter and degas the mobile phase before use.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
UV Detection: 272 nm (based on the chromophore of the methoxyphenyl group).
-
-
Sample Preparation: Dissolve a known concentration of the (R)-3-(2-Methoxyphenyl)piperidine sample in the mobile phase. Prepare a racemic standard for system suitability.
-
Injection and Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Subsequently, inject the sample to be analyzed.
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Chiral Supercritical Fluid Chromatography (SFC): The High-Speed Alternative
Chiral SFC has emerged as a powerful technique for enantiomeric separations, offering significant advantages in terms of speed and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase.[1] For many pharmaceutical compounds, SFC can provide superior resolution and efficiency compared to HPLC.[7]
Causality in Experimental Choices for Chiral SFC
The principles of stationary phase selection in SFC are similar to those in HPLC, with polysaccharide-based CSPs being widely used. The mobile phase in SFC typically consists of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol, or isopropanol). The choice and percentage of the modifier are critical for tuning the elution strength and achieving optimal separation. Additives like diethylamine can also be beneficial for improving peak shape. The backpressure and temperature are additional parameters that can be optimized to influence the density and solvating power of the supercritical fluid.
Self-Validating System: Protocol for Chiral SFC
Step-by-Step Experimental Protocol:
-
Column Selection: A column with an immobilized polysaccharide-based CSP, such as Chiralpak® IA, IB, or IC, is often a good starting point.[7]
-
Mobile Phase: Supercritical CO2 with a gradient of methanol containing 0.1% diethylamine.
-
Instrumentation Setup:
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40 °C
-
UV Detection: 272 nm
-
-
Sample Preparation: Dissolve the sample in an appropriate alcohol, such as methanol or ethanol.
-
Injection and Analysis: As with HPLC, inject a racemic standard to verify the separation before analyzing the test sample.
-
Data Analysis: The calculation of enantiomeric excess is performed using the peak areas, identical to the HPLC method.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Rapid Screening Tool
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[2] By adding a chiral solvating agent (CSA) to a solution of the chiral analyte, diastereomeric complexes are formed in situ. These complexes have different magnetic environments, which can lead to separate signals for the enantiomers in the NMR spectrum. The integration of these signals allows for the direct quantification of the enantiomeric ratio.[8]
Causality in Experimental Choices for Chiral NMR
The success of this method depends on the selection of an appropriate CSA that interacts strongly and stereoselectively with the analyte. For amines like (R)-3-(2-Methoxyphenyl)piperidine, chiral acids such as (R)-(-)-Mandelic acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are often effective. The choice of solvent is also important; deuterated chloroform or benzene are commonly used. The concentration of both the analyte and the CSA should be optimized to maximize the chemical shift difference between the diastereomeric signals.
Self-Validating System: Protocol for Chiral NMR
Step-by-Step Experimental Protocol:
-
Sample Preparation: Accurately weigh the (R)-3-(2-Methoxyphenyl)piperidine sample and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire Initial Spectrum: Obtain a proton NMR spectrum of the analyte alone.
-
Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
-
Acquire Final Spectrum: After thorough mixing, acquire another proton NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose.[5][9] According to ICH guidelines, the validation process should assess the following parameters:[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and potential impurities from the synthesis.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Method
The validation of the enantiomeric excess of (R)-3-(2-Methoxyphenyl)piperidine is a critical step in ensuring the quality and safety of downstream pharmaceutical products.
-
Chiral HPLC offers a robust and widely accessible method suitable for routine quality control.
-
Chiral SFC provides a high-throughput and environmentally friendly alternative, particularly advantageous for large numbers of samples or for preparative applications.[1]
-
Chiral NMR with CSAs serves as a rapid and convenient screening tool, ideal for in-process controls where speed is of the essence.[2]
The ultimate choice of method will depend on the specific requirements of the laboratory and the stage of drug development. A thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data.[5][6]
References
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Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
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Forgács, E., & Cserháti, T. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(15), 3485. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 69, 67–77. [Link]
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(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
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Brandt, S. D., Kavanagh, P. V., Westphal, F., Stratford, A., Elliott, S. P., Dowling, G., ... & Wallach, J. (2015). Test purchase, synthesis, and characterization of 2‐methoxydiphenidine (MXP) and differentiation from its meta‐and para‐substituted isomers. Drug testing and analysis, 7(10), 869-883. [Link]
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Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction - AWS. (n.d.). Retrieved February 5, 2026, from [Link]
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Li, H., Li, M., & Sun, H. (2015). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 54(4), 1489–1495. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 5, 2026, from [Link]
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Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. (n.d.). Retrieved February 5, 2026, from [Link]
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Figure 1: A) The SFC and HPLC methods for the enantioseparation of... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (n.d.). Retrieved February 5, 2026, from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved February 5, 2026, from [Link]
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Chiral separation and characterization of methoxphenidine – A popular street drug | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (n.d.). Retrieved February 5, 2026, from [Link]
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Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
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A Comparative Guide to Establishing a Reference Standard for 3-(2-Methoxyphenyl)piperidine Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The foundation of this integrity lies in the quality of the reference standard used for identification, purity assessment, and quantification. This guide provides an in-depth, experience-driven comparison of methodologies for establishing a robust chemical reference standard for 3-(2-Methoxyphenyl)piperidine. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating system for analytical excellence.
The Imperative for a High-Quality Reference Standard
This guide outlines the synthesis, purification, and multi-faceted characterization required to establish a primary reference standard. We will also compare this in-house standard to commercially available alternatives and discuss orthogonal analytical techniques.
Establishing the Primary Reference Standard: A Self-Validating Approach
Synthesis and Purification: Laying the Foundation
The most direct and atom-economical route to the piperidine core is often the catalytic hydrogenation of the corresponding pyridine precursor, 3-(2-methoxyphenyl)pyridine.[3] This method is favored for its high yield and relatively clean reaction profile.
Causality of Choice:
-
Catalyst: Platinum(IV) oxide (PtO₂) is selected for its high activity and efficacy in hydrogenating pyridine rings under manageable conditions (e.g., pressure and temperature).[3]
-
Solvent: Glacial acetic acid is used as it protonates the pyridine nitrogen, enhancing its susceptibility to hydrogenation.
-
Purification: Flash column chromatography is the standard for removing unreacted starting material, catalyst residues, and any minor by-products. The polarity of the solvent system is empirically determined using Thin Layer Chromatography (TLC) to achieve optimal separation.
Experimental Protocol 1: Synthesis and Purification
-
Hydrogenation: A solution of 3-(2-methoxyphenyl)pyridine (1.0 g) in glacial acetic acid (10 mL) is charged into a high-pressure reactor. Platinum(IV) oxide (5 mol%) is added.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.
-
The mixture is stirred vigorously at 50°C for 16-24 hours.
-
Monitoring: Reaction completion is monitored by TLC or GC-MS analysis of an aliquot.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is concentrated and purified by flash column chromatography on silica gel to yield 3-(2-Methoxyphenyl)piperidine as a pure compound.
Comprehensive Characterization: The Three Pillars of a Standard
A reference standard must be rigorously characterized for its identity, purity, and potency.
The structural identity is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum will confirm the number of protons and their chemical environments, while the ¹³C NMR spectrum confirms the carbon framework. For 3-(2-Methoxyphenyl)piperidine, one would expect characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the piperidine ring.[4][5]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in MS/MS analysis offers further corroboration of the structure.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as C-H bonds (aliphatic and aromatic), C-O bonds of the methoxy group, and the N-H bond of the secondary amine.[4]
Purity cannot be determined by a single method. An orthogonal approach is required to detect different types of impurities.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the cornerstone of purity analysis. A gradient method is developed to separate the main component from potential synthesis-related impurities and degradation products. A photodiode array (PDA) detector is crucial for peak purity analysis, ensuring the chromatographic peak of the main component is spectrally homogeneous.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[5]
-
Residual Solvent Analysis: Performed using Headspace GC, this analysis is critical as residual solvents can artificially inflate the purity value determined by other methods.
-
Water Content: Karl Fischer titration is the gold standard for accurately measuring the water content, which is essential for calculating the final potency.
-
Elemental Analysis (CHN): Provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The results should match the theoretical values for the molecular formula, providing an independent check on purity.
Potency is the true measure of the active substance content and is distinct from chromatographic purity.
-
Mass Balance Approach: This is the most common method, where potency is calculated by subtracting the percentages of all identified impurities (organic, inorganic, residual solvents, water) from 100%.
-
Potency (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)
-
-
Quantitative NMR (qNMR): qNMR is a primary ratio method that can directly determine the concentration of a substance without needing a reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known concentration, a highly accurate potency can be assigned.
Workflow for Establishing a Chemical Reference Standard
Caption: Workflow for establishing a chemical reference standard.
Performance Comparison: In-House Standard vs. Alternatives
Once a primary in-house standard is established, it serves as the benchmark against which other materials and methods can be evaluated.
Comparison with Commercial Standards
Several vendors supply "3-(2-Methoxyphenyl)piperidine".[8][9] While convenient, these are often sold as "research chemicals" and may not have the extensive characterization required for a certified reference standard.
Trustworthiness Check: A commercial standard must never be used blindly. It should be treated as a candidate material and subjected to the same rigorous characterization (Identity, Purity, Potency) as an in-house standard before being adopted for critical quantitative applications.
| Parameter | In-House Primary Standard | Commercial Research Chemical | Supporting Rationale |
| Traceability | Fully documented synthetic and purification history. | Often limited or no information provided. | Full traceability is essential for root cause analysis of any out-of-specification results. |
| Characterization | Comprehensive (NMR, MS, IR, HPLC, GC, KF, CHN, Potency). | Typically limited to NMR and/or MS for identity only. | A complete impurity profile is unknown without comprehensive analysis, making it unsuitable for quantitative use. |
| Purity & Potency | Accurately assigned via orthogonal methods. | Stated purity is often based on a single technique (e.g., >95% by NMR) and potency is not assigned. | Chromatographic purity from one method can be misleading. True potency is required for accurate weighing and solution preparation. |
| Cost & Time | High initial investment of time and resources. | Lower initial cost and immediate availability. | The initial investment in a primary standard pays dividends in the long-term reliability and validity of all subsequent analytical data. |
Comparison of Analytical Techniques
For routine analysis, a validated HPLC method is typically the workhorse. However, comparing it with alternative methods demonstrates its robustness and reveals potential weaknesses.
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Purity and Assay | Robust, reproducible, widely available. Excellent for quantification.[6] | May not detect non-chromophoric or highly volatile/non-volatile impurities. |
| UHPLC-UV/MS | Purity and Impurity ID | Faster run times, higher resolution, provides mass information for peak identification.[6] | Higher operational pressure requires specialized equipment. Matrix effects can suppress MS ionization. |
| GC-MS | Volatile Impurities | Superior for separating and identifying volatile compounds (e.g., residual solvents, starting materials).[5] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Potency Assignment | Primary method, highly accurate, does not require a specific reference standard. | Requires specialized equipment and expertise; lower sensitivity than chromatographic methods. |
Protocol 2: HPLC-UV Method for Purity and Assay
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 275 nm (PDA for peak purity).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
The Importance of Isomer Specificity
A critical aspect of analysis is ensuring the method can differentiate the target analyte from its positional isomers, which could be process-related impurities.
node_2_methoxy [label=<
3-(2-Methoxyphenyl)piperidine
(Target Analyte)
node_3_methoxy [label=<
3-(3-Methoxyphenyl)piperidine
(Positional Isomer)
node_4_methoxy [label=<
3-(4-Methoxyphenyl)piperidine
(Positional Isomer)
{rank=same; node_2_methoxy; node_3_methoxy; node_4_methoxy;} }
Sources
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A Senior Application Scientist's Guide to Bioequivalence Studies of 3-Substituted Piperidine Derivatives
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the journey of bringing a generic drug to market. This guide provides an in-depth technical comparison of the methodologies and considerations involved in conducting bioequivalence studies for 3-substituted piperidine derivatives, a significant class of compounds with diverse therapeutic applications, including CNS stimulants and analgesics. We will delve into the rationale behind experimental design, compare analytical techniques, and provide a detailed procedural framework, all grounded in scientific integrity and regulatory expectations.
The Significance of the 3-Substituted Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and substitution at the 3-position has yielded numerous clinically important drugs.[1] This structural motif often imparts favorable pharmacokinetic properties, enhancing a drug's ability to be absorbed, distributed, metabolized, and excreted (ADME).[2] However, the specific nature of the substituent at the 3-position can significantly influence these properties, necessitating rigorous bioequivalence assessment to ensure that generic formulations perform identically to their innovator counterparts.
Core Principles of Bioequivalence Assessment
The fundamental premise of a bioequivalence study is to demonstrate that a generic drug product is absorbed at the same rate and to the same extent as the reference listed drug (RLD).[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for these studies.[5][6] The key pharmacokinetic (PK) parameters used to assess bioequivalence are:
-
Cmax: The maximum (or peak) plasma concentration that a drug reaches after administration.
-
AUC (Area Under the Curve): The total drug exposure over time, representing the extent of drug absorption.
For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[5]
Comparative Analysis of 3-Substituted Piperidine Derivatives in Bioequivalence Studies
To illustrate the practical application of these principles, we will compare the bioequivalence considerations for two prominent classes of 3-substituted piperidine derivatives: CNS stimulants (e.g., Methylphenidate) and synthetic opioids (e.g., Fentanyl and its analogs).
Table 1: Comparative Pharmacokinetic and Bioequivalence Study Parameters for Select 3-Substituted Piperidine Derivatives
| Parameter | Methylphenidate (CNS Stimulant) | Fentanyl and Analogs (Opioids) |
| Therapeutic Indication | Attention-Deficit/Hyperactivity Disorder (ADHD), Narcolepsy | Acute and Chronic Pain Management, Anesthesia |
| Typical Formulations | Immediate-Release (IR) and Extended-Release (ER) tablets/capsules | Intravenous, Transdermal, Buccal/Sublingual films and tablets |
| Key PK Challenges | Potential for high inter-subject variability; complex release profiles for ER formulations. Chirality (d- and l-threo enantiomers with different activities). | High potency leading to low plasma concentrations; rapid metabolism. |
| Bioequivalence Study Design | Single-dose, two-way crossover design is common.[7] Both fasting and fed condition studies are often required, especially for ER formulations, as food can affect the rate and extent of absorption.[8][9][10] | Replicate design may be used for highly variable drugs. Crossover design is typical.[11] |
| Primary Endpoints | Cmax, AUC0-t, AUC0-inf. Partial AUCs (pAUCs) are often required for ER formulations to assess the initial rate of absorption and the sustained-release characteristics.[12] | Cmax, AUC0-t, AUC0-inf.[11] |
| Analytical Method | LC-MS/MS is the gold standard for its sensitivity and specificity in quantifying methylphenidate and its major metabolite, ritalinic acid, in plasma.[13][14] Stereoselective assays are crucial to differentiate between the more active d-enantiomer and the less active l-enantiomer. | LC-MS/MS is essential due to the low plasma concentrations of fentanyl and its analogs.[1][11][15][16] |
| Regulatory Guidance | FDA has product-specific guidance for methylphenidate hydrochloride, recommending both fasting and fed studies for certain formulations.[17] | General EMA and FDA guidelines for bioequivalence apply.[5][6] Product-specific guidance may be available for certain formulations.[18][19] |
Causality Behind Experimental Choices: A Deeper Dive
The design of a bioequivalence study is not a one-size-fits-all approach. The physicochemical and pharmacokinetic properties of the specific 3-substituted piperidine derivative dictate the experimental choices.
The Rationale for Fasting vs. Fed Studies
Conducting studies under both fasting and fed conditions is often a regulatory requirement, particularly for modified-release formulations and drugs whose absorption is known to be affected by food.[8][9][10] Food can alter several physiological processes that influence drug absorption, including:
-
Gastric Emptying Time: High-fat meals can delay gastric emptying, which can affect the rate of drug absorption.[9]
-
Gastrointestinal pH: Food can alter the pH of the gastrointestinal tract, which can impact the dissolution and absorption of pH-sensitive drugs.
-
Splanchnic Blood Flow: Food intake increases blood flow to the gastrointestinal tract, which can enhance the absorption of some drugs.[9]
For CNS stimulants like methylphenidate, understanding the food effect is crucial as it can impact the onset and duration of therapeutic action, which is critical for managing ADHD symptoms throughout the day.
The Imperative of Stereoselective Analysis
Many 3-substituted piperidine derivatives, including methylphenidate, are chiral molecules, existing as enantiomers (mirror-image isomers). These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties.[4] For instance, the d-threo-enantiomer of methylphenidate is significantly more potent than the l-threo-enantiomer.
Experimental Workflow for a Bioequivalence Study of a 3-Substituted Piperidine Derivative
The following diagram illustrates a typical workflow for a bioequivalence study of an immediate-release 3-substituted piperidine derivative.
Figure 1: A generalized workflow for a two-period crossover bioequivalence study.
Detailed Experimental Protocol: A Case Study with an Immediate-Release Formulation
This protocol outlines the key steps for a bioequivalence study of a hypothetical immediate-release 3-substituted piperidine derivative tablet.
1. Study Design:
- A single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.
- Conducted in a cohort of healthy adult volunteers under fasting conditions.
2. Subject Selection:
- Inclusion criteria: Healthy males and non-pregnant, non-lactating females, aged 18-45 years, with a body mass index (BMI) within the normal range.
- Exclusion criteria: History of clinically significant diseases, allergies to the study drug or related compounds, use of any medication that could interfere with the study, and recent participation in another clinical trial.
3. Drug Administration and Blood Sampling:
- Period 1: Subjects are randomly assigned to receive a single oral dose of either the test or reference tablet with a standardized volume of water after an overnight fast of at least 10 hours.
- Blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).
- Washout Period: A washout period of at least 7-10 half-lives of the drug separates the two treatment periods to ensure complete elimination of the drug from the body.
- Period 2: Subjects receive the alternate treatment (the one they did not receive in Period 1). Blood sampling is repeated as in Period 1.
4. Bioanalytical Method: LC-MS/MS
- Sample Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Prior to analysis, plasma samples are thawed and the drug is extracted using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Chromatographic and Mass Spectrometric Conditions: An LC-MS/MS method is developed and validated for the quantitative determination of the parent drug (and any active metabolites, if necessary) in plasma. This includes optimizing the chromatographic separation (column, mobile phase) and the mass spectrometric detection (ionization mode, precursor and product ions).
- Method Validation: The analytical method must be fully validated according to regulatory guidelines. Key validation parameters are summarized in the table below.
Table 2: Key Validation Parameters for the Bioanalytical Method (LC-MS/MS)
| Validation Parameter | Description and Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks should be observed at the retention time of the analyte and internal standard. |
| Linearity and Range | The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a specified range. The correlation coefficient (r²) should be ≥ 0.99.[15] |
| Accuracy and Precision | The accuracy (closeness of the measured value to the true value) and precision (reproducibility of measurements) are assessed at multiple concentration levels (low, medium, and high quality controls). The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).[21] |
| Recovery | The efficiency of the extraction procedure is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte is evaluated to ensure that it does not interfere with the quantification. |
| Stability | The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen conditions. |
5. Pharmacokinetic and Statistical Analysis:
- The plasma concentration-time data for each subject are used to calculate the pharmacokinetic parameters Cmax, AUC0-t, and AUC0-inf.
- The data for Cmax and AUC are log-transformed, and an analysis of variance (ANOVA) is performed.
- The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC are calculated.
- Bioequivalence is concluded if the 90% CIs for both Cmax and AUC fall within the 80.00% to 125.00% range.
Logical Relationships in Bioequivalence Assessment
Figure 2: Logical flow of the bioequivalence assessment process.
Conclusion
The successful execution of bioequivalence studies for 3-substituted piperidine derivatives demands a thorough understanding of the compound's unique pharmacokinetic properties, the rationale behind specific experimental designs, and the rigorous application of validated analytical methodologies. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug developers can confidently establish the therapeutic equivalence of generic formulations, ultimately increasing patient access to safe, effective, and affordable medicines. This guide serves as a foundational resource to navigate the complexities of these studies and to ensure the generation of robust and reliable data for regulatory submission.
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- 10. The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative bioequivalence study between a novel matrix transdermal delivery system of fentanyl and a commercially available reservoir formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. scielo.br [scielo.br]
- 16. shimadzu.com [shimadzu.com]
- 17. Frontiers | Associations of Fentanyl, Sufentanil, and Remifentanil With Length of Stay and Mortality Among Mechanically Ventilated Patients: A Registry-Based Cohort Study [frontiersin.org]
- 18. Product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 19. EMA adopts five product-specific bioequivalence guidelines [gabionline.net]
- 20. fda.gov [fda.gov]
- 21. iris.unimore.it [iris.unimore.it]
Benchmarking Synthesis Routes for 3-Arylpiperidines: A Comparative Guide
Executive Summary
The 3-arylpiperidine scaffold is a privileged pharmacophore found in numerous GPCR ligands, monoamine transporter inhibitors, and tachykinin antagonists (e.g., Preclamol, (-)-OsuNet). Unlike their 4-aryl counterparts, 3-arylpiperidines possess a chiral center at the 3-position , creating a significant synthetic bottleneck regarding enantiocontrol.
This guide benchmarks three distinct synthetic methodologies. Our assessment indicates that while Asymmetric Hydrogenation offers the highest atom economy for large-scale manufacturing, Pd-Catalyzed
The Benchmarking Landscape
| Metric | Route A: Ir-Catalyzed Hydrogenation | Route B: Pd-Catalyzed | Route C: C(sp³)-H Activation |
| Primary Utility | Process / Manufacturing | Discovery / SAR Libraries | Late-Stage Diversification |
| Enantioselectivity | Excellent (>95% ee) | Good (depends on ligand) | Moderate to Good |
| Atom Economy | High | Moderate (Stoichiometric base/Zn) | High |
| Scalability | High (kg scale) | High (Preclamol route) | Low (mg scale) |
| Key Limiting Factor | Catalyst Cost / Pressure | Step Count (requires reduction) | Directing Group Removal |
Strategic Analysis: The "Chiral Challenge"
Synthesizing 4-arylpiperidines is trivial due to symmetry. The 3-aryl isomer, however, requires breaking symmetry to establish a stereocenter. The choice of route depends heavily on the stage of drug development.
-
The Thermodynamic Trap: Direct hydrogenation of 3-arylpyridines often yields racemic mixtures or favors the thermodynamic cis/trans isomer without specific chiral ligands.
-
The Electronic Mismatch: Nucleophilic aromatic substitution (
) is difficult on electron-rich piperidines. -
The Solution: We must either induce chirality during the reduction of a heteroaromatic precursor (Route A) or install the aryl group onto a pre-formed chiral pool or via asymmetric coupling (Route B).
Deep Dive: Technical Workflows
Route A: Asymmetric Hydrogenation of Pyridinium Salts
The "Green" Route
This method involves the partial reduction of a pyridine to a tetrahydropyridine or piperidine using Iridium catalysis. To overcome the high resonance energy of pyridine, the substrate is "activated" as a pyridinium salt or
-
Mechanism: Outer-sphere mechanism where the substrate does not coordinate directly to the metal center but interacts via non-covalent interactions (ion-pairing) with the ligand.
-
Critical Process Parameter (CPP): The counter-ion effect. Halides (Cl⁻, I⁻) often poison the catalyst; non-coordinating anions (BArF⁻, PF₆⁻) are essential for turnover.
Visualization: Iridium-Catalyzed Cycle
Caption: Kinetic pathway of Ir-catalyzed hydrogenation. Note the activation of pyridine to pyridinium salt is a prerequisite for mild conditions.
Route B: Pd-Catalyzed -Arylation of Lactams
The "Industrial" Route (Preclamol Synthesis)
This route avoids the aromatic stability of pyridine by utilizing a piperidin-2-one (lactam). The
-
Why it works: It creates the C3-Aryl bond de novo. The lactam is subsequently reduced to the amine.
-
Advantage: Uses cheap commercial aryl bromides.
-
Disadvantage: Requires strong bases (LiHMDS) and cryogenic conditions.
Visualization: The Arylation Workflow
Caption: Stepwise construction of the C3-Aryl bond via Zinc enolates. This route is preferred for scale-up due to the stability of intermediates.
Experimental Protocols
Protocol A: Ir-Catalyzed Asymmetric Hydrogenation
Adapted from Charette et al. and Zhou et al.
Reagents:
-
Substrate: 3-Phenyl-N-benzylpyridinium bromide (1.0 equiv)
-
Catalyst: [Ir(COD)Cl]₂ (1.0 mol%) / (S)-SegPhos (2.2 mol%)
-
Additive: Iodine (I₂) (5-10 mol%) - Crucial for in-situ catalyst generation
-
Solvent: Toluene/Ethanol (9:1)
Step-by-Step:
-
Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ and (S)-SegPhos in toluene. Stir for 30 mins to generate the active orange/red complex.
-
Substrate Prep: Dissolve the pyridinium salt in the solvent mixture. Note: Solubility is key here; if the salt crashes out, conversion drops.
-
Reaction: Transfer the catalyst solution to the substrate vessel in a high-pressure autoclave.
-
Pressurization: Purge with H₂ (3x) and pressurize to 600 psi (40 bar) .
-
Execution: Stir at room temperature for 24 hours.
-
Workup: Vent carefully. Concentrate in vacuo. Basify with 1N NaOH (to free the amine) and extract with DCM.
-
Validation: Check conversion by NMR (disappearance of aromatic pyridine protons). Check ee% via Chiral HPLC (Chiralcel OD-H column).
Protocol B: Pd-Catalyzed -Arylation (Negishi-Type)
Based on the synthesis of (-)-Preclamol (See Ref 3)
Reagents:
-
Substrate: N-Propyl-2-piperidinone[1]
-
Base: LiHMDS (1.1 equiv, 1M in THF)
-
Transmetallation: ZnCl₂ (1.2 equiv, dried)
-
Coupling Partner: 3-Bromoanisole
-
Catalyst: Pd(dba)₂ (2 mol%) / P(t-Bu)₃ (2 mol%)
Step-by-Step:
-
Enolization: Cool a solution of N-propyl-2-piperidinone in dry THF to -78°C . Add LiHMDS dropwise over 20 mins. Stir for 1 hour.
-
Transmetallation: Add a solution of anhydrous ZnCl₂ in THF. Allow to warm to 0°C. Observation: The solution may become cloudy.
-
Catalyst Prep: In a separate vial, mix Pd(dba)₂ and P(t-Bu)₃ in THF. Stir for 10 mins.
-
Coupling: Add the aryl bromide to the zinc enolate mixture, followed by the catalyst solution.
-
Heating: Heat the mixture to 50°C for 4-6 hours. Monitor by GC-MS.[2]
-
Quench: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc.
-
Reduction (Final Step): Dissolve the isolated arylated lactam in THF. Add BH₃·DMS (2 equiv) and reflux for 2 hours to obtain the final piperidine.
Comparative Data Analysis
The following data aggregates results from three key benchmarking papers (Glorius, Knochel, and industrial patents).
| Feature | Ir-Hydrogenation (Route A) | Pd-Arylation (Route B) |
| Typical Yield | 85 - 96% | 70 - 85% (over 2 steps) |
| Typical ee% | 90 - 98% | 80 - 92% (ligand dependent) |
| Pressure Req. | High (20-60 bar) | Atmospheric |
| Substrate Scope | Sensitive to sterics at C2/C4 | Excellent functional group tolerance |
| Cost Driver | Iridium + Chiral Ligand | Stoichiometric Base + Zinc |
| Safety Profile | H₂ gas hazard | Pyrophoric bases (LiHMDS) |
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Source:Angew. Chem. Int. Ed., 2004.[3][4] Context: Establishes the mechanism for activating pyridines via salt formation.
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Source:Chemistry - A European Journal, 2016. Context: Detailed protocol for Rh/Ir systems with high enantioselectivity.
-
A Very Short and Efficient Synthesis of Preclamol. Source:Letters in Organic Chemistry, 2005. Context: The definitive industrial route using Pd-catalyzed arylation of zinc enolates.
-
Direct Synthesis of 4-Arylpiperidines via Negishi Coupling. Source:Journal of Organic Chemistry, 2004.[4] Context: Provides the foundational logic for Zinc-mediated coupling on piperidine rings (comparative data for 3- vs 4- positions).
-
Regio- and Stereoselective Pd-Catalyzed C(sp3)–H Arylation. Source:Organic Letters, 2018. Context: The modern "Route C" alternative using directing groups.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates / The Journal of Organic Chemistry, 2004 [sci-hub.jp]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(2-Methoxyphenyl)piperidine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(2-Methoxyphenyl)piperidine, ensuring the safety of laboratory personnel and compliance with regulatory standards. By moving beyond mere procedural lists, we delve into the rationale behind each step, fostering a culture of informed safety and scientific integrity.
Understanding the Hazard Profile of 3-(2-Methoxyphenyl)piperidine
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 3-(2-Methoxyphenyl)piperidine, a piperidine derivative, presents several potential risks that dictate its handling and disposal requirements.
Key Hazards:
-
Toxicity: Piperidine and its derivatives are known to be toxic.[1][2] Inhalation, ingestion, or skin contact can lead to adverse health effects.
-
Irritation: The compound can cause skin and eye irritation.[3][4][5]
-
Environmental Hazard: As with many synthetic organic compounds, improper disposal can lead to environmental contamination.
A comprehensive review of the Safety Data Sheet (SDS) for 3-(2-Methoxyphenyl)piperidine is the mandatory first step before handling or disposing of this chemical.[1][3][4]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 3-(2-Methoxyphenyl)piperidine is governed by its classification as a hazardous waste. This protocol outlines a self-validating system to ensure safe and compliant disposal.
Step 1: Waste Identification and Classification
The foundation of proper disposal lies in correctly identifying the waste. Any 3-(2-Methoxyphenyl)piperidine that is expired, contaminated, or no longer needed is considered a hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[6][7][8]
Action:
-
Designate all materials containing 3-(2-Methoxyphenyl)piperidine for disposal as "Hazardous Waste."
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes that may apply. While piperidine itself is not explicitly on the P or U lists, it may fall under a more general category or be considered hazardous based on its characteristics.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.
Action:
-
Collect waste 3-(2-Methoxyphenyl)piperidine and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a dedicated, properly labeled hazardous waste container.
-
Crucially, do not mix this waste with:
-
Strong oxidizing agents
-
Acids
-
Other incompatible chemicals as detailed in the SDS.
-
Step 3: Selection of Appropriate Waste Containers
The integrity of the waste container is vital to prevent leaks and spills. The choice of container material should be based on chemical compatibility.
Action:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, tight-fitting lid.[2][5][8][9][10]
-
Ensure the container is in good condition, free from cracks or damage.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(2-Methoxyphenyl)piperidine."
Step 4: Proper Labeling and Accumulation
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.
Action:
-
Attach a completed hazardous waste tag to the container. This tag should include:
-
The words "Hazardous Waste"
-
The full chemical name and concentration
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal facility.
Action:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of 3-(2-Methoxyphenyl)piperidine down the drain or in the regular trash.[11] This is a violation of environmental regulations and poses a significant risk to the environment and public health.
Quantitative Data for Hazardous Waste Determination
The following table summarizes key quantitative thresholds that are used to classify a waste as hazardous under RCRA. This information provides the regulatory context for the disposal procedures outlined above.
| Characteristic | Regulatory Threshold | EPA Waste Code |
| Ignitability | Liquid with a flash point < 60 °C (140 °F) | D001[4][12][13] |
| Corrosivity | Aqueous solution with a pH ≤ 2 or ≥ 12.5 | D002[4][12] |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases | D003[4][12] |
| Toxicity | When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above the regulatory levels. | D004 - D043[12] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of 3-(2-Methoxyphenyl)piperidine, the following workflow diagram is provided.
Caption: Decision-making workflow for the proper disposal of 3-(2-Methoxyphenyl)piperidine.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-(2-Methoxyphenyl)piperidine is not merely a procedural task but a critical component of a robust laboratory safety program. By adhering to the detailed steps outlined in this guide, researchers and scientists can ensure they are protecting themselves, their colleagues, and the environment, while maintaining the highest standards of scientific integrity and regulatory compliance.
References
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
CDF Corporation. (2004, July). Polyethylene Chemical Resistance Chart. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Georgia Department of Natural Resources. (2021, August 19). Environmental Protection Division. Retrieved from [Link]
-
Houston Polytank. Polyethylene-Chemical-Resistance-Chart.pdf. Retrieved from [Link]
-
GAIACA. (2021, August 25). Hazardous Waste Characteristics Explained in a Simple Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Department of Agriculture. (2017, January 15). STANDARD OPERATING PROCEDURES: 14. DISPOSAL. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (2025, August). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. cdf1.com [cdf1.com]
- 3. wku.edu [wku.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. houstonpolytank.com [houstonpolytank.com]
- 9. braskem.com.br [braskem.com.br]
- 10. plasticsintl.com [plasticsintl.com]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. Hazardous Waste Characteristics Explained in a Simple Overview [gaiaca.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 3-(2-Methoxyphenyl)piperidine
For the diligent researcher, scientist, and drug development professional, the introduction of any new compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-Methoxyphenyl)piperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds, primarily piperidine and other substituted piperidines, to establish a robust framework for safe handling, storage, and disposal. This approach, grounded in chemical analogy, empowers you to mitigate risks and maintain the integrity of your research.
The Rationale Behind a Precautionary Approach
Substituted piperidines, as a class of compounds, often exhibit a range of biological activities and, consequently, potential toxicological effects. The parent compound, piperidine, is a flammable, corrosive, and toxic substance.[1][2][3][4][5][6] The introduction of a methoxyphenyl group to the piperidine ring can alter its chemical and physical properties, potentially influencing its reactivity, absorption, and metabolic pathways. Therefore, a conservative approach that considers the known hazards of the parent molecule and related structures is not just recommended; it is a cornerstone of responsible laboratory practice.
Core Hazard Assessment: What the Analogs Tell Us
Our safety protocols for 3-(2-Methoxyphenyl)piperidine are built upon the hazard profiles of piperidine and its isomers, such as 4-(2-Methoxyphenyl)piperidine.
| Hazard Statement | Source Compound(s) | Key Takeaways for 3-(2-Methoxyphenyl)piperidine |
| Flammability | Piperidine | Assumed to be a flammable liquid. Keep away from ignition sources.[3][4][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Piperidine | Assumed to be harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3][5] |
| Skin Corrosion/Irritation | Piperidine, 4-(2-Methoxyphenyl)piperidine | Assumed to cause skin irritation, and potentially severe burns.[2][3][5][7] |
| Eye Damage/Irritation | Piperidine, 4-(2-Methoxyphenyl)piperidine, 2-(3-Methoxyphenyl)piperidine | Assumed to cause serious eye irritation or damage.[2][3][5][7][8][9] |
| Respiratory Irritation | 4-(2-Methoxyphenyl)piperidine | May cause respiratory irritation.[7][8] |
Your Personal Protective Equipment (PPE) Mandate: A Multi-Layered Defense
The selection of appropriate PPE is your first and most critical line of defense against exposure. The following PPE is mandatory when handling 3-(2-Methoxyphenyl)piperidine.
Step-by-Step Gowning Protocol
-
Dedicated Lab Coat: A clean, buttoned lab coat made of a chemical-resistant material is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Eye and Face Protection: Safety glasses with side shields are the absolute minimum. However, given the potential for severe eye irritation and damage, it is highly recommended to use chemical splash goggles.[6] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling piperidine and its derivatives.[3] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially during prolonged handling or when working with larger quantities.
-
Respiratory Protection: All handling of 3-(2-Methoxyphenyl)piperidine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is required.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in your laboratory.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][7]
-
Clear Labeling: Ensure the container is clearly labeled with the compound's identity and associated hazard warnings.
-
Secure Storage: Keep the container tightly closed when not in use.[4][7][8]
Handling and Experimental Workflow
All manipulations of 3-(2-Methoxyphenyl)piperidine must be performed in a designated area, preferably within a chemical fume hood.
Caption: A typical experimental workflow for handling 3-(2-Methoxyphenyl)piperidine.
Spill Management
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate: Immediately evacuate the area, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4][5][6] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of 3-(2-Methoxyphenyl)piperidine and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing 3-(2-Methoxyphenyl)piperidine, including unused compound, contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Consult Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[7]
-
Professional Disposal: Engage a licensed hazardous waste disposal company for the final disposal of the material.[7]
Emergency Procedures: Preparedness is Paramount
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This guide provides a comprehensive framework for the safe handling of 3-(2-Methoxyphenyl)piperidine. By adhering to these protocols, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your scientific endeavors. Always remember to consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new experimental procedure.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]
-
Aaron Chemistry & UnaveraChemLab. (2011, July 4). Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4262759, 2-(3-Methoxyphenyl)piperidine. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. aaron-chemistry.de [aaron-chemistry.de]
- 8. fishersci.pt [fishersci.pt]
- 9. 2-(3-Methoxyphenyl)piperidine | C12H17NO | CID 4262759 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
